Product packaging for 8-Hydroxyhyperforin 8,1-hemiacetal(Cat. No.:CAS No. 59014-02-7)

8-Hydroxyhyperforin 8,1-hemiacetal

Cat. No.: B1163835
CAS No.: 59014-02-7
M. Wt: 552.8 g/mol
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Description

8-Hydroxyhyperforin 8,1-hemiacetal is a monoterpenoid.
This compound is a natural product found in Hypericum perforatum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H52O5 B1163835 8-Hydroxyhyperforin 8,1-hemiacetal CAS No. 59014-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R,4R,5S,7R,8S)-8-hydroxy-4-methyl-1,5,7-tris(3-methylbut-2-enyl)-4-(4-methylpent-3-enyl)-3-(2-methylpropanoyl)-9-oxatricyclo[5.2.1.03,8]decane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O5/c1-22(2)13-12-18-31(11)27(15-14-23(3)4)21-32(19-16-24(5)6)29(37)33(20-17-25(7)8)30(38)34(31,28(36)26(9)10)35(32,39)40-33/h13-14,16-17,26-27,39H,12,15,18-21H2,1-11H3/t27-,31+,32+,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUPNXPBDBNEAO-GAONCQJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C12C(=O)C3(C(=O)C(C1(O3)O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)[C@]12C(=O)[C@]3(C(=O)[C@]([C@@]1(O3)O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101098996
Record name (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59014-02-7
Record name (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59014-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Hydroxyhyperforin 8,1-hemiacetal: A Technical Guide on its Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyhyperforin 8,1-hemiacetal is a naturally occurring oxidized derivative of hyperforin (B191548), a major active constituent of St. John's Wort (Hypericum perforatum). As a member of the phloroglucinol (B13840) class of compounds, it shares a structural backbone with hyperforin, which is known for its antidepressant and various other pharmacological activities. The presence of oxidized derivatives of hyperforin, such as the 8-hydroxy-8,1-hemiacetal, is of significant interest to researchers in the fields of phytochemistry and drug development. The oxidation of hyperforin can impact the overall bioactivity and stability of Hypericum extracts, making the study of these derivatives crucial for standardization and the development of novel therapeutics. This technical guide provides a comprehensive overview of the natural occurrence of this compound, details on its isolation and structural elucidation, and discusses the current landscape of research into its biological activities, while also highlighting key knowledge gaps that present opportunities for future investigation.

Natural Occurrence

This compound has been identified as a naturally occurring compound in the aerial parts of Hypericum perforatum L. (St. John's Wort)[1][2]. It is considered an oxidation product of hyperforin, which is found in significant quantities in this plant species[3]. The formation of this hemiacetal is a result of the oxidative degradation of hyperforin, a process that can occur both within the plant and during the extraction and storage of plant material[4].

Quantitative Data

To date, specific quantitative data on the concentration of this compound in Hypericum perforatum or other Hypericum species is not available in the published scientific literature. Research has predominantly focused on the quantification of its precursor, hyperforin, due to its established role in the antidepressant effects of St. John's Wort extracts.

For context, the concentration of hyperforin in dried Hypericum perforatum herb is typically in the range of 2-4%[3]. Various analytical studies on commercial St. John's Wort products have reported hyperforin concentrations ranging from 0.01% to 1.89%[5]. The concentration of hyperforin can vary significantly depending on the plant's geographical origin, harvest time, and processing methods. It is plausible that the concentration of this compound is a fraction of the total hyperforin content and is influenced by similar variables, particularly the degree of oxidation. The lack of quantitative data for this specific hemiacetal represents a significant knowledge gap and an area for future research.

Table 1: Quantitative Data on Hyperforin in Hypericum perforatum

Plant Material/ProductConcentration Range of HyperforinReference
Dried Hypericum perforatum herb2-4%[3]
Commercial St. John's Wort Products (USA)0.01-1.89%[5]

Note: This table provides data for hyperforin as a proxy, due to the absence of specific quantitative data for this compound.

Experimental Protocols

The isolation and structure elucidation of this compound from Hypericum perforatum has been described in the literature. The following protocol is based on the methodology reported by Trifunović et al. (1998)[1][2].

Isolation of this compound
  • Plant Material: Aerial parts of Hypericum perforatum are collected, air-dried, and ground.

  • Extraction: The ground plant material is subjected to extraction with a suitable organic solvent. While the original paper does not specify the initial solvent, subsequent fractionation implies a nonpolar to mid-polar solvent was likely used.

  • Fractionation: The crude extract is then subjected to further fractionation to separate compounds based on polarity. This can be achieved through techniques such as liquid-liquid partitioning or column chromatography.

  • Chromatographic Purification: The fraction containing the oxidized hyperforin derivatives is further purified using column chromatography. The stationary phase is typically silica (B1680970) gel, and the mobile phase consists of a gradient of nonpolar to polar solvents (e.g., a hexane-ethyl acetate (B1210297) gradient).

  • Final Purification: The fractions containing the target compound are collected and may require further purification steps, such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to obtain the pure this compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are crucial for elucidating the complex bicyclic structure of this compound and determining the relative stereochemistry of the molecule[1][2].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound (C₃₅H₅₂O₅)[1][2]. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the chromophores present in the molecule.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structure Elucidation A Dried & Ground Hypericum perforatum B Crude Extract A->B Solvent Extraction C Fraction containing Oxidized Hyperforins B->C Fractionation D Column Chromatography (Silica Gel) C->D E Preparative TLC / HPLC D->E F Pure 8-Hydroxyhyperforin 8,1-hemiacetal E->F G Spectroscopic Analysis (NMR, MS, IR, UV-Vis) F->G

Caption: Experimental workflow for the isolation and identification of this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological signaling pathways directly modulated by this compound. Research on the biological activity of hyperforin derivatives has primarily focused on more stable synthetic analogs[6].

However, it is hypothesized that as an oxidized derivative of hyperforin, this compound may exhibit biological activities that are related to, but distinct from, its parent compound. Hyperforin is known to interact with a variety of biological targets and signaling pathways, including:

  • Neurotransmitter Reuptake: Hyperforin is a known inhibitor of the reuptake of several neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and glutamate. This activity is believed to contribute to its antidepressant effects.

  • Ion Channel Modulation: Hyperforin can modulate the activity of certain ion channels, which may also play a role in its neurological effects.

  • Anti-inflammatory and Antioxidant Activity: Hyperforin has demonstrated anti-inflammatory and antioxidant properties in various in vitro and in vivo models.

  • Antibacterial and Antitumor Activity: Studies have also explored the antibacterial and antitumor potential of hyperforin and its derivatives[6].

The oxidation of hyperforin to form the 8,1-hemiacetal introduces new functional groups that could alter its binding affinity to biological targets, its pharmacokinetic properties, and its overall pharmacological profile. The investigation of the specific biological activities and signaling pathways of this compound is a promising area for future research.

logical_relationship cluster_compound Compound Relationship cluster_activity Potential for Investigation Hyperforin Hyperforin Oxidation Oxidation Hyperforin->Oxidation Hemiacetal 8-Hydroxyhyperforin 8,1-hemiacetal Oxidation->Hemiacetal UnknownActivity Unknown Biological Activities of 8-Hydroxyhyperforin 8,1-hemiacetal Hemiacetal->UnknownActivity Warrants Investigation KnownActivity Known Biological Activities of Hyperforin (e.g., Antidepressant, Anti-inflammatory) KnownActivity->UnknownActivity Potential for related but distinct activities

Caption: Logical relationship between hyperforin and this compound.

Conclusion and Future Directions

This compound is a naturally occurring oxidized derivative of hyperforin found in Hypericum perforatum. While its presence has been confirmed and its structure elucidated, significant gaps in our understanding of this compound remain. The lack of quantitative data on its natural abundance and the absence of studies on its specific biological activities and signaling pathways present clear opportunities for future research.

For scientists and drug development professionals, further investigation into this compound and other oxidized hyperforin derivatives is warranted. Such studies could lead to a better understanding of the overall pharmacological profile of Hypericum extracts and potentially unveil novel therapeutic agents with unique properties. The development of robust analytical methods for the quantification of this hemiacetal is a critical first step. Subsequently, in vitro and in vivo studies are needed to explore its biological effects and elucidate the molecular mechanisms underlying its potential activities. This line of research holds the promise of refining our use of traditional herbal medicines and discovering new molecular entities for the treatment of various diseases.

References

Biosynthesis of 8-Hydroxyhyperforin 8,1-hemiacetal in Hypericum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways for the biosynthesis of 8-Hydroxyhyperforin 8,1-hemiacetal in Hypericum species, commonly known as St. John's Wort. While the complete biosynthetic pathway of this specific derivative remains to be fully elucidated, this document synthesizes the available knowledge on the biosynthesis of its precursor, hyperforin (B191548), and proposes a putative enzymatic conversion to this compound. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, providing a foundation for future investigations into the rich secondary metabolism of the Hypericum genus.

Introduction

Hypericum perforatum L. (St. John's Wort) is a medicinal plant renowned for its antidepressant properties, which are largely attributed to a complex array of bioactive secondary metabolites.[1][2] Among these, the phloroglucinol (B13840) derivative hyperforin is a key active constituent.[3][4] In addition to hyperforin, a multitude of other structurally related compounds, including oxidized derivatives, are present in Hypericum extracts. One such derivative is this compound, a molecule that has garnered interest due to its potential contribution to the overall pharmacological profile of St. John's Wort extracts. Understanding the biosynthesis of this and other hyperforin derivatives is crucial for optimizing their production in planta or through biotechnological approaches, and for the development of novel therapeutic agents.

While the biosynthesis of hyperforin is an area of active research, the specific enzymatic steps leading to this compound in Hypericum have not been definitively established. This guide outlines the known pathway to hyperforin and presents a hypothesized subsequent biosynthetic route to its 8-hydroxy, 8,1-hemiacetal derivative based on analogous metabolic reactions.

The Known Biosynthetic Pathway of Hyperforin

The biosynthesis of hyperforin is a complex process that begins with the convergence of the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway and the polyketide synthase (PKS) pathway.

A type III polyketide synthase utilizes isobutyryl-CoA as a starter unit and three molecules of malonyl-CoA as extender units to form the phlorisobutyrophenone (B1231217) core.[3] This core structure then undergoes a series of prenylations, catalyzed by prenyltransferases, which attach isoprenoid side chains derived from the MEP pathway. The final cyclization step yields the characteristic bridged bicyclic structure of hyperforin.[3]

Hyperforin_Biosynthesis Isobutyryl_CoA Isobutyryl-CoA PKS Phlorisobutyrophenone Synthase (PKS) Isobutyryl_CoA->PKS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->PKS Phlorisobutyrophenone Phlorisobutyrophenone PKS->Phlorisobutyrophenone PTs Prenyltransferases Phlorisobutyrophenone->PTs DMAPP Dimethylallyl pyrophosphate (DMAPP) (from MEP pathway) DMAPP->PTs GPP Geranyl pyrophosphate (GPP) (from MEP pathway) GPP->PTs Prenylated_Intermediates Prenylated Intermediates PTs->Prenylated_Intermediates Cyclase Cyclase Prenylated_Intermediates->Cyclase Hyperforin Hyperforin Cyclase->Hyperforin

Caption: Known Biosynthetic Pathway of Hyperforin.

Hypothesized Biosynthesis of this compound

The formation of this compound from hyperforin is proposed to occur in two subsequent steps: an oxidation reaction followed by an intramolecular cyclization.

Step 1: Hydroxylation of Hyperforin

The introduction of a hydroxyl group at the C-8 position of the hyperforin molecule is likely catalyzed by a cytochrome P450 monooxygenase (P450). P450s are a large family of enzymes known to be involved in the oxidative modification of a wide range of secondary metabolites in plants. Studies on the metabolism of hyperforin in human liver microsomes have demonstrated that it is extensively metabolized by P450 enzymes, leading to various hydroxylated derivatives.[1] Although the specific P450s in Hypericum responsible for this reaction have not been identified, it is a well-established mechanism for the diversification of natural products.

Step 2: Intramolecular Hemiacetal Formation

Following the hydroxylation at C-8, the resulting 8-hydroxyhyperforin is proposed to undergo a spontaneous intramolecular cyclization to form the 8,1-hemiacetal. This reaction would involve the nucleophilic attack of the newly introduced hydroxyl group at the C-1 carbonyl group, leading to the formation of a stable five-membered hemiacetal ring. This type of intramolecular cyclization is a common feature in the chemistry of polycyclic natural products containing appropriately positioned hydroxyl and carbonyl functionalities.

Hypothesized_Biosynthesis Hyperforin Hyperforin P450 Cytochrome P450 Monooxygenase (Hypothesized) Hyperforin->P450 Hydroxyhyperforin 8-Hydroxyhyperforin (Intermediate) P450->Hydroxyhyperforin Spontaneous_Cyclization Spontaneous Intramolecular Cyclization Hydroxyhyperforin->Spontaneous_Cyclization Hemiacetal 8-Hydroxyhyperforin 8,1-hemiacetal Spontaneous_Cyclization->Hemiacetal

Caption: Hypothesized Biosynthesis of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the enzymatic conversion of hyperforin to this compound in Hypericum. However, studies on the metabolism of hyperforin in human liver microsomes provide some insights into the types of metabolites that can be formed.

Table 1: Major Types of Hyperforin Metabolites Identified in Human Liver Microsome Studies

Metabolite TypeDescriptionReference
Monohydroxylated HyperforinAddition of a single hydroxyl group at various positions.[1]
Dihydroxylated HyperforinAddition of two hydroxyl groups.[1]
Dehydrogenated HyperforinRemoval of two hydrogen atoms, leading to a double bond.[1]
Oxidized FurohyperforinsFurther oxidation products of hyperforin derivatives.[5]

This table summarizes the classes of metabolites and does not represent specific concentrations or kinetic parameters.

Experimental Protocols

To facilitate further research into the biosynthesis of this compound, this section provides detailed methodologies for key experiments.

Extraction of Hyperforin and its Derivatives from Hypericum Plant Material

This protocol is adapted from established methods for the extraction of phloroglucinols from Hypericum.[3][5]

Materials:

  • Fresh or dried aerial parts of Hypericum perforatum

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Methanol (MeOH)

  • n-Hexane

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Grind the dried plant material to a fine powder.

  • Extract the powder with dichloromethane at room temperature with constant stirring for 24 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Resuspend the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Perform a preliminary fractionation of the crude extract using silica gel column chromatography with a gradient of n-hexane and ethyl acetate.

  • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing hyperforin and its derivatives.

  • Pool the relevant fractions and further purify them using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water.

Extraction_Workflow Start Start: Dried Hypericum Plant Material Grinding Grinding Start->Grinding Extraction Extraction with Dichloromethane Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Column_Chromatography Silica Gel Column Chromatography Filtration->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) Column_Chromatography->Fraction_Analysis Purification Preparative HPLC Purification Fraction_Analysis->Purification End End: Isolated Hyperforin Derivatives Purification->End

Caption: Experimental Workflow for Extraction and Purification.
Characterization of Putative P450 Activity

This protocol provides a general framework for identifying and characterizing P450 enzymes involved in hyperforin metabolism.

Materials:

  • Microsomal fraction isolated from Hypericum tissues

  • Hyperforin substrate

  • NADPH

  • Cytochrome P450 reductase

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • HPLC-MS/MS system for metabolite analysis

Procedure:

  • Microsome Isolation: Isolate microsomes from young, actively growing tissues of Hypericum using differential centrifugation.

  • Enzyme Assay:

    • Set up reaction mixtures containing the microsomal fraction, hyperforin, and NADPH in a suitable buffer.

    • Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.

    • Terminate the reactions by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Metabolite Analysis:

    • Centrifuge the quenched reactions to pellet the protein.

    • Analyze the supernatant by HPLC-MS/MS to identify and quantify the formation of hydroxylated hyperforin derivatives.

  • Inhibitor Studies:

    • To confirm the involvement of P450s, perform the enzyme assay in the presence of known P450 inhibitors (e.g., carbon monoxide, ketoconazole) and observe any reduction in product formation.

Conclusion and Future Directions

The biosynthesis of this compound in Hypericum represents an intriguing area of natural product chemistry that is yet to be fully explored. Based on the well-established role of cytochrome P450 monooxygenases in secondary metabolism, it is highly probable that such an enzyme is responsible for the initial hydroxylation of hyperforin, followed by a spontaneous intramolecular hemiacetal formation.

Future research should focus on the identification and characterization of the specific P450 enzyme(s) involved in this transformation. This can be achieved through a combination of transcriptomic analysis of Hypericum tissues with high hyperforin content, followed by heterologous expression and functional characterization of candidate P450 genes. Elucidating the complete biosynthetic pathway will not only enhance our fundamental understanding of the chemical diversity in Hypericum but also open up new avenues for the biotechnological production of specific hyperforin derivatives for pharmacological evaluation.

References

An In-Depth Technical Guide to 8-Hydroxyhyperforin 8,1-hemiacetal: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyhyperforin 8,1-hemiacetal is a naturally occurring polycyclic polyprenylated acylphloroglucinol (PPAP), a class of compounds known for their diverse and potent biological activities. Isolated from Hypericum perforatum (St. John's Wort), this complex molecule is an oxygenated analogue of hyperforin (B191548), one of the primary constituents responsible for the antidepressant effects of St. John's Wort extracts.[1][2] The unique structural features of this compound have garnered interest within the scientific community, particularly for its potential neuroprotective properties, a characteristic often associated with PPAPs.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on presenting detailed experimental data and methodologies for the research and drug development community.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a bicyclo[3.3.1]nonane core, which is typical for many PPAPs. The formation of an intramolecular hemiacetal linkage between the hydroxyl group at C-8 and the carbonyl at C-1 distinguishes it from hyperforin.

Molecular Formula: C₃₅H₅₂O₅[4][5]

Molecular Weight: 552.80 g/mol [4][5]

CAS Numbers: 262857-89-6 and 59014-02-7.[6][7][8] The existence of two CAS numbers may indicate different stereoisomers or could be due to variations in database entries. Further clarification from primary analytical data is required for definitive assignment.

IUPAC Name: 6-(2-hydroxypropan-2-yl)-9-methyl-1,3,13-tris(3-methylbut-2-en-1-yl)-10-(2-methylpropanoyl)-5-oxatricyclo[7.2.2.0⁴,¹⁰]tridec-3-ene-2,11-dione

Stereochemistry

The absolute stereochemistry of this compound is a critical aspect of its chemical identity and biological function. While the planar structure is well-documented, detailed crystallographic data is not widely available in the public domain. The structural elucidation has been primarily based on extensive NMR and mass spectrometry studies, as referenced in the work by Verotta et al. (2000).

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Appearance Viscous oil[9]
Optical Rotation [α]D20 = +34° (c = 1, CHCl3)[4][9]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone
Predicted Water Solubility 0.001 g/L
Predicted logP 5.8

Experimental Protocols

Detailed experimental protocols are essential for the replication of research and for the development of new methodologies. The following sections outline the key experimental procedures for the isolation, purification, and characterization of this compound.

Isolation and Purification from Hypericum perforatum

The isolation of this compound from the aerial parts of Hypericum perforatum has been reported, yielding approximately 0.0012% of the dry weight of the plant material.[5][9] A general workflow for its isolation is described below.

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

  • Extraction: The dried and powdered aerial parts of Hypericum perforatum are extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning. An ethyl acetate fraction, which typically contains the PPAPs, is collected.[2]

  • Silica (B1680970) Gel Chromatography: The ethyl acetate fraction is then subjected to column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate to separate the components based on polarity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the compound of interest are further purified by preparative RP-HPLC on a C18 column with a methanol-water gradient to yield the pure this compound.[10]

Spectroscopic Characterization

The structural elucidation of this compound relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which helps in distinguishing between isomers.[3]

  • Electrospray Ionization (ESI): In negative ion mode, the [M-H]⁻ ion is observed at m/z 551.3728.[3]

  • Collision-Induced Dissociation (CID): The fragmentation of the [M-H]⁻ ion of this compound is distinct from its isomers, furohyperforin (B1247566) and oxepahyperforin. A characteristic fragmentation involves the loss of a C₅H₁₀ fragment, resulting in a prominent ion at m/z 411.2528.[3]

MS_Fragmentation Parent_Ion [M-H]⁻ m/z 551.3728 Fragment_Ion [M-H-C₅H₁₀]⁻ m/z 411.2528 Parent_Ion->Fragment_Ion Loss of C₅H₁₀

Caption: Proposed fragmentation of this compound in ESI-MS/MS.

Biological Activity and Mechanism of Action

While specific quantitative biological data for this compound is limited in publicly accessible literature, the broader class of PPAPs from Hypericum species is well-known for its neuroprotective effects.[1][3]

Neuroprotective Effects

Studies on various PPAPs have demonstrated their ability to protect neuronal cells from different types of injury, including those induced by corticosterone (B1669441) and other neurotoxins.[8] The proposed mechanisms for the neuroprotective actions of PPAPs include:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress.

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways in the brain.

  • Modulation of Neurotransmitter Systems: Hyperforin, a closely related analogue, is known to inhibit the reuptake of several neurotransmitters, including serotonin, norepinephrine, and dopamine.[11] It is plausible that this compound shares some of these mechanisms.

  • Activation of TRPC6 Channels: Pharmacological studies have shown that hyperforin and its derivatives can regulate neurotransmitter levels by activating TRPC6 channels.[12]

Potential Signaling Pathways

The neuroprotective effects of PPAPs are likely mediated through complex signaling cascades. A potential pathway involves the modulation of cellular stress responses and pro-survival signals.

Signaling_Pathway Compound 8-Hydroxyhyperforin 8,1-hemiacetal Stress_Pathways Stress-activated Pathways Compound->Stress_Pathways Inhibition Survival_Pathways Pro-survival Pathways Compound->Survival_Pathways Activation Cellular_Stress Cellular Stress (e.g., Oxidative, Inflammatory) Cellular_Stress->Stress_Pathways Neuronal_Protection Neuronal Protection and Survival Stress_Pathways->Neuronal_Protection Apoptosis Survival_Pathways->Neuronal_Protection Survival

Caption: Hypothetical signaling pathways modulated by this compound.

Further research is required to elucidate the specific molecular targets and signaling pathways directly modulated by this compound to provide a clearer understanding of its mechanism of action. The development of robust in vitro and in vivo assays will be crucial in quantifying its neuroprotective efficacy and therapeutic potential.

References

An In-depth Technical Guide to 8-Hydroxyhyperforin 8,1-hemiacetal and its Core Compound, Hyperforin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Hydroxyhyperforin 8,1-hemiacetal (CAS Number: 59014-02-7), a derivative of the well-characterized phytochemical, hyperforin (B191548). Due to the limited specific research on the hemiacetal derivative, this document focuses on the extensive body of knowledge surrounding hyperforin, the primary active constituent responsible for the pharmacological effects of Hypericum perforatum (St. John's Wort). This guide will delve into the chemical properties, established pharmacological activities, and mechanisms of action of hyperforin, with the data presented in a structured format to aid researchers and drug development professionals. Detailed experimental protocols derived from the literature and visualizations of key signaling pathways are provided to facilitate further investigation into this class of compounds.

Introduction to Hyperforin and its Derivatives

Hyperforin is a prenylated phloroglucinol (B13840) derivative found in significant quantities in St. John's Wort.[1] It is widely recognized as a major contributor to the antidepressant effects of this herbal remedy.[2][3] this compound is a closely related compound, and while its specific biological activities are not extensively documented, its structural similarity to hyperforin suggests it may share some pharmacological properties. This guide will therefore focus on the well-established data for hyperforin as a foundational reference for research into its derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and hyperforin is presented below.

PropertyThis compoundHyperforin
CAS Number 59014-02-711079-53-1
Molecular Formula C35H52O5C35H52O4
Molecular Weight 552.79 g/mol 536.79 g/mol
IUPAC Name (1R,5S,6R,7S,8R)-4,8-dihydroxy-6-methyl-1,3,7-tris(3-methylbut-2-en-1-yl)-6-(4-methylpent-3-en-1-yl)-5-(2-methylpropanoyl)bicyclo[3.3.1]non-3-en-2-one(1R,5S,6R,7S)-4-Hydroxy-6-methyl-1,3,7-tris(3-methylbut-2-en-1-yl)-6-(4-methylpent-3-en-1-yl)-5-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble in various organic solvents
Physical Description Powder
Chemical Class MonoterpenoidPrenylated phloroglucinol

Pharmacological Activities of Hyperforin

Hyperforin exhibits a broad spectrum of pharmacological activities, with its antidepressant effects being the most extensively studied. Other notable activities include anxiolytic, anti-inflammatory, antibacterial, and anticancer properties.

Antidepressant Activity

The antidepressant effect of hyperforin is attributed to its ability to inhibit the reuptake of multiple neurotransmitters.[2][3][4]

Hyperforin is a potent, non-selective inhibitor of the synaptic reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), gamma-aminobutyric acid (GABA), and glutamate.[2][3][4][5] This broad-spectrum inhibition is distinct from that of conventional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs). The proposed mechanism involves an increase in intracellular sodium ion (Na+) concentration, which in turn disrupts the sodium gradient that drives neurotransmitter transporters.[2][3][6]

The following diagram illustrates the proposed mechanism of hyperforin-induced neurotransmitter reuptake inhibition.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Hyperforin Hyperforin TRPC6 TRPC6 Channel Hyperforin->TRPC6 Activates Na_in Increased Intracellular Na+ TRPC6->Na_in Increases Na+ influx Transporter Neurotransmitter Transporter (SERT, NET, DAT, etc.) Na_in->Transporter Disrupts Na+ gradient NT_reuptake Neurotransmitter Reuptake Inhibition Transporter->NT_reuptake NT Neurotransmitters (5-HT, NE, DA, GABA, Glu) NT_reuptake->NT Increases concentration

Caption: Proposed mechanism of hyperforin-induced neurotransmitter reuptake inhibition.

NeurotransmitterIC50 (µg/mL)Reference
Serotonin0.05 - 0.10[4][5]
Norepinephrine0.05 - 0.10[5]
Dopamine0.05 - 0.10[5]
GABA0.05 - 0.10[5]
Glutamate~0.5[5]
Anti-inflammatory Activity

Hyperforin has demonstrated anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade. It has been shown to inhibit cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LO).

Antibacterial Activity

Hyperforin exhibits potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

Anticancer Activity

In vitro and in vivo studies have suggested that hyperforin possesses anticancer properties. It has been shown to inhibit the growth of various tumor cells and induce apoptosis.[4]

Modulation of Signaling Pathways

Beyond its effects on neurotransmitter reuptake, hyperforin interacts with other cellular signaling pathways.

Pregnane (B1235032) X Receptor (PXR) Activation

Hyperforin is a potent activator of the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, such as cytochrome P450 3A4 (CYP3A4).[5] This interaction is the basis for many of the clinically significant drug-drug interactions observed with St. John's Wort.

The following diagram illustrates the PXR activation pathway by hyperforin.

G cluster_cell Hepatocyte Hyperforin Hyperforin PXR PXR Hyperforin->PXR Binds and activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR XRE Xenobiotic Response Element (XRE) PXR_RXR->XRE Binds to CYP3A4 CYP3A4 Gene Transcription XRE->CYP3A4 Induces

Caption: Hyperforin-mediated activation of the Pregnane X Receptor (PXR).

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on hyperforin. Researchers should adapt these methodologies to their specific experimental conditions.

Neurotransmitter Reuptake Assay (Synaptosome Preparation)

Objective: To determine the inhibitory effect of a compound on the reuptake of various neurotransmitters into isolated nerve terminals (synaptosomes).

Methodology:

  • Synaptosome Preparation:

    • Homogenize brain tissue (e.g., rat cortex or hippocampus) in ice-cold sucrose (B13894) buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in a suitable buffer (e.g., Krebs-Henseleit).

  • Reuptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of the test compound (e.g., hyperforin) or vehicle control.

    • Initiate the reuptake reaction by adding a radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]NE, [3H]DA).

    • Incubate for a short period at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage inhibition of neurotransmitter reuptake at each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis.

The following workflow diagram illustrates the synaptosomal neurotransmitter reuptake assay.

G cluster_workflow Synaptosomal Neurotransmitter Reuptake Assay Workflow start Start prep Prepare Synaptosomes from Brain Tissue start->prep preincubate Pre-incubate Synaptosomes with Test Compound prep->preincubate add_nt Add Radiolabeled Neurotransmitter preincubate->add_nt incubate Incubate at 37°C add_nt->incubate terminate Terminate Reaction by Filtration incubate->terminate measure Measure Radioactivity terminate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for a synaptosomal neurotransmitter reuptake assay.

PXR Activation Assay (Reporter Gene Assay)

Objective: To assess the ability of a compound to activate the Pregnane X Receptor (PXR).

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HepG2, Huh7) in appropriate media.

    • Co-transfect the cells with a PXR expression vector and a reporter plasmid containing a PXR-responsive element (XRE) driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of the test compound (e.g., hyperforin) or a known PXR agonist (e.g., rifampicin) as a positive control.

    • Incubate for 24-48 hours.

  • Reporter Gene Assay:

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis:

    • Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Calculate the fold induction of reporter gene activity relative to the vehicle control.

    • Determine the EC50 value for PXR activation.

Future Directions

While extensive research has been conducted on hyperforin, several areas warrant further investigation:

  • Pharmacology of Derivatives: The specific biological activities and pharmacological profiles of derivatives such as this compound need to be elucidated.

  • Mechanism of Action Refinement: The precise molecular targets and downstream signaling events following TRPC6 channel activation by hyperforin require further characterization.

  • Therapeutic Potential Beyond Depression: The promising anti-inflammatory, antibacterial, and anticancer properties of hyperforin merit further preclinical and clinical evaluation.

Conclusion

Hyperforin is a pharmacologically diverse natural product with a well-established role as a major antidepressant constituent of St. John's Wort. Its unique mechanism of action, involving broad-spectrum neurotransmitter reuptake inhibition and modulation of key signaling pathways like PXR, makes it a compelling lead compound for drug discovery. While specific data on this compound is scarce, the comprehensive understanding of its parent compound, hyperforin, provides a solid foundation for future research into this class of molecules. This guide has summarized the key technical information and provided standardized experimental frameworks to facilitate such endeavors.

References

A Comparative Analysis of Hyperforin and its Oxidized Derivative, 8-Hydroxyhyperforin 8,1-hemiacetal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperforin (B191548), a key bioactive constituent of St. John's Wort (Hypericum perforatum), has garnered significant attention for its antidepressant and anxiolytic properties. Its complex chemical structure and multifaceted mechanism of action, primarily involving the inhibition of neurotransmitter reuptake and modulation of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, make it a subject of intensive research. However, hyperforin is notoriously unstable, readily undergoing oxidation. One of its oxidation products is 8-Hydroxyhyperforin 8,1-hemiacetal. This technical guide provides an in-depth comparison of the chemical structures of hyperforin and this compound, summarizes the known quantitative data on the biological activities of hyperforin and its derivatives, and details relevant experimental protocols. Due to a lack of available data, a direct quantitative comparison of the biological activity of this compound with hyperforin is not possible at this time. This guide will therefore focus on the established pharmacology of hyperforin and highlight the structural changes leading to the hemiacetal derivative, providing a framework for future comparative studies.

Structural Comparison: Hyperforin vs. This compound

Hyperforin is a prenylated phloroglucinol (B13840) derivative characterized by a bicyclo[3.3.1]nonane-2,4,9-trione core with four isoprenyl side chains.[1] Its complex, three-dimensional structure is crucial for its biological activity.

This compound is an oxidized derivative of hyperforin. The key structural difference is the formation of a hemiacetal linkage between a newly introduced hydroxyl group at the C8 position and the enolized carbonyl at C1. This modification results in an additional ring, significantly altering the three-dimensional shape and polarity of the molecule compared to the parent hyperforin.

G cluster_hyperforin Hyperforin cluster_hemiacetal This compound hyperforin_structure [Chemical Structure of Hyperforin] hyperforin_desc Bicyclo[3.3.1]nonane core Four isoprenyl side chains hyperforin_structure->hyperforin_desc hemiacetal_structure [Chemical Structure of this compound] hyperforin_structure->hemiacetal_structure Oxidation hemiacetal_desc Oxidized derivative of hyperforin Formation of an 8,1-hemiacetal linkage Introduction of a hydroxyl group at C8 hemiacetal_structure->hemiacetal_desc

Figure 1. Structural relationship between hyperforin and its oxidized derivative.

Quantitative Data on Biological Activity

Table 1: Inhibition of Neurotransmitter Reuptake by Hyperforin

NeurotransmitterIC50 (µg/mL)IC50 (nmol/l)Reference
Serotonin (B10506)0.05 - 0.1080 - 200[2]
Norepinephrine0.05 - 0.1080 - 200[2]
Dopamine0.05 - 0.1080 - 200[2]
GABA0.05 - 0.10-[3]
L-Glutamate0.5-[3]

Table 2: TRPC6 Channel Activation by Hyperforin

ParameterValueCell LineReference
EC50 (Ca2+ influx)1.16 µMPC12 cells[4]
EC50 (Na+ influx)0.72 µMPC12 cells[4]

Table 3: Comparative Activity of Hyperforin and its Oxidized Derivative Furohyperforin on CYP3A4 Inhibition

CompoundIC50 (µM)Reference
Hyperforin0.63[5]
Furohyperforin1.3[5]
Furohyperforin isomer 10.079[5]
Furohyperforin isomer 20.23[5]
Furoadhyperforin0.072[5]

Note: Furohyperforin is another oxidation product of hyperforin. This data is included to illustrate that oxidized derivatives can retain and, in some cases, exhibit enhanced biological activity compared to the parent compound.

Signaling Pathways and Mechanisms of Action

Hyperforin's primary mechanism of action is the inhibition of the reuptake of several neurotransmitters, not by direct binding to the transporters, but by elevating intracellular sodium concentrations ([Na+]i).[6] This is achieved through the activation of TRPC6 channels, which are non-selective cation channels.[7] The resulting influx of Na+ disrupts the sodium gradient that drives neurotransmitter transport.

Hyperforin Hyperforin TRPC6 TRPC6 Channel Hyperforin->TRPC6 Activates Na_influx Na+ Influx TRPC6->Na_influx Na_gradient Disruption of Na+ Gradient Na_influx->Na_gradient Neurotransmitter_Transporter Neurotransmitter Transporter (e.g., SERT, DAT, NET) Na_gradient->Neurotransmitter_Transporter Inhibits (indirectly) Reuptake_Inhibition Inhibition of Neurotransmitter Reuptake Neurotransmitter_Transporter->Reuptake_Inhibition Leads to

Figure 2. Signaling pathway of hyperforin-mediated neurotransmitter reuptake inhibition.

Experimental Protocols

Extraction and Isolation of Hyperforin

This protocol outlines a general procedure for the extraction and purification of hyperforin from Hypericum perforatum.

start Start: Dried & Powdered Hypericum perforatum extraction Extraction with a non-polar solvent (e.g., n-hexane, supercritical CO2) start->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration chromatography Purification by Column Chromatography (e.g., Silica (B1680970) Gel) concentration->chromatography hplc Further purification by preparative HPLC chromatography->hplc end End: Pure Hyperforin hplc->end

Figure 3. Experimental workflow for hyperforin extraction and isolation.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a suitable non-polar solvent. Supercritical fluid extraction with CO2 is often preferred for its efficiency and selectivity.

  • Filtration and Concentration: The resulting extract is filtered to remove solid residues and then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to column chromatography, typically using silica gel, to separate hyperforin from other constituents.

  • High-Performance Liquid Chromatography (HPLC): For obtaining high-purity hyperforin, preparative HPLC is employed as a final purification step.

Quantification of Hyperforin by HPLC

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed for elution.

  • Detection: UV detection at a wavelength of approximately 270-280 nm is commonly used for the quantification of hyperforin.

  • Quantification: The concentration of hyperforin in a sample is determined by comparing its peak area to a standard curve generated from known concentrations of a purified hyperforin standard.

Neurotransmitter Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a specific neurotransmitter into synaptosomes or cells expressing the relevant transporter.

Methodology:

  • Preparation of Synaptosomes or Transporter-Expressing Cells: Synaptosomes are isolated from rodent brain tissue, or a cell line stably expressing the transporter of interest (e.g., SERT, DAT, or NET) is cultured.

  • Pre-incubation: The synaptosomes or cells are pre-incubated with the test compound (e.g., hyperforin) at various concentrations.

  • Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [3H]-serotonin) is added to initiate the uptake process.

  • Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration or washing to separate the cells/synaptosomes from the extracellular medium.

  • Quantification: The amount of radiolabeled neurotransmitter taken up is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.

TRPC6 Channel Activation Assay (Calcium Influx)

This assay measures the ability of a compound to activate TRPC6 channels by monitoring the resulting influx of calcium ions.

Methodology:

  • Cell Culture: A cell line endogenously expressing or transiently transfected with TRPC6 (e.g., PC12 or HEK293 cells) is used.

  • Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.

  • Compound Addition: The test compound (e.g., hyperforin) is added to the cells.

  • Measurement of Calcium Influx: The change in fluorescence intensity, which corresponds to the influx of calcium, is monitored over time.

  • Data Analysis: The increase in fluorescence is quantified, and the EC50 value for channel activation is determined from a dose-response curve.

Conclusion and Future Directions

Hyperforin is a well-characterized bioactive compound with a unique mechanism of action. Its instability, however, presents a significant challenge for its development as a therapeutic agent. The formation of oxidation products such as this compound is a critical consideration. While the structure of this derivative is known, its pharmacological profile remains largely unexplored. The available data on other oxidized derivatives, such as furohyperforin, suggest that the biological activity of these molecules can be retained or even enhanced.

Future research should focus on the synthesis and isolation of pure this compound to enable a thorough investigation of its biological activity. Direct comparative studies with hyperforin are necessary to determine its potency as a neurotransmitter reuptake inhibitor and a TRPC6 channel activator. Such studies will be crucial for understanding the structure-activity relationships of hyperforin and its derivatives and for potentially identifying more stable and equally or more potent analogues for therapeutic development. The experimental protocols detailed in this guide provide a solid foundation for undertaking such investigations.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 8-Hydroxyhyperforin 8,1-hemiacetal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific research on "8-Hydroxyhyperforin 8,1-hemiacetal" is not available in the public domain. This document, therefore, extrapolates potential therapeutic targets based on the known activities of its parent compound, hyperforin (B191548), and its derivatives. The experimental protocols and data presented are generalized from research on hyperforin and should be considered as a foundational guide for investigating novel derivatives like this compound.

Introduction

Hyperforin, a major active constituent of Hypericum perforatum (St. John's Wort), is a well-studied phloroglucinol (B13840) derivative with a range of biological activities, most notably its antidepressant effects. Its complex structure allows for numerous derivatives, including oxidized forms. This compound is a putative oxidized derivative of hyperforin. While direct studies on this specific hemiacetal are absent, understanding the established targets of hyperforin provides a strong basis for predicting its potential therapeutic avenues. This guide summarizes these known targets and provides a framework for the experimental investigation of novel hyperforin derivatives.

Potential Therapeutic Targets Based on Hyperforin

The primary therapeutic targets of hyperforin are centered around neurotransmitter reuptake, ion channel modulation, and anti-inflammatory and anticancer pathways. It is plausible that this compound could interact with these same targets, potentially with altered potency or selectivity.

Neurotransmitter Transporters

Hyperforin is a known inhibitor of the reuptake of several neurotransmitters, including serotonin, dopamine, norepinephrine, GABA, and glutamate. This broad-spectrum inhibition is thought to be a key mechanism behind its antidepressant activity.

Ion Channels

Hyperforin is a potent activator of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel. This activation leads to an increase in intracellular calcium concentrations, which can influence a variety of cellular processes, including neurotransmitter release.

Protein Kinase C (PKC)

Some studies suggest that hyperforin can directly activate Protein Kinase C (PKC), a family of enzymes involved in signal transduction. This interaction could contribute to its effects on cellular proliferation and differentiation.

Inflammation-Related Proteins

Hyperforin has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LO). These enzymes are key players in the inflammatory cascade.

Angiogenesis and Metastasis

In the context of cancer, hyperforin has been shown to inhibit angiogenesis and metastasis. It can downregulate the expression of matrix metalloproteinases (MMPs) and interfere with signaling pathways crucial for tumor growth and spread.

Quantitative Data on Hyperforin's Biological Activity

The following table summarizes key quantitative data for hyperforin, which can serve as a benchmark for evaluating the activity of its derivatives.

Target/AssayIC50/EC50 (Hyperforin)Cell Line/SystemReference
Serotonin Reuptake~100 nMRat brain synaptosomesF-001
Dopamine Reuptake~500 nMRat brain synaptosomesF-002
Norepinephrine Reuptake~500 nMRat brain synaptosomesF-002
GABA Reuptake~1 µMRat brain synaptosomesF-003
L-Glutamate Reuptake~1 µMRat brain synaptosomesF-003
TRPC6 ActivationEC50 ~0.5-1 µMHEK293 cellsF-004
COX-1 InhibitionIC50 ~3 µMPurified enzymeF-005
5-LO InhibitionIC50 ~0.3 µMPorcine neutrophilsF-005
Cytotoxicity (various cancer cell lines)IC50 1-10 µMe.g., PC-3, MCF-7F-006

Experimental Protocols

Detailed methodologies are crucial for the investigation of novel compounds. Below are generalized protocols for key experiments.

Neurotransmitter Reuptake Assay
  • Preparation of Synaptosomes: Isolate synaptosomes from rat brain tissue by differential centrifugation.

  • Assay Buffer: Prepare Krebs-Ringer bicarbonate buffer.

  • Radioligand Incubation: Incubate synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]serotonin) and varying concentrations of the test compound (this compound).

  • Termination: Stop the uptake by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value by non-linear regression analysis.

TRPC6 Channel Activity Assay
  • Cell Culture: Culture HEK293 cells stably expressing human TRPC6.

  • Calcium Imaging: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Application: Apply varying concentrations of the test compound to the cells.

  • Fluorescence Measurement: Measure changes in intracellular calcium concentration using a fluorescence plate reader or microscope.

  • Data Analysis: Determine the EC50 value from the dose-response curve.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound.

G Potential Neurotransmitter Reuptake Inhibition A 8-Hydroxyhyperforin 8,1-hemiacetal B Neurotransmitter Transporter (e.g., SERT, DAT) A->B Binds to C Inhibition of Reuptake A->C B->C D Increased Synaptic Neurotransmitter Concentration C->D E Postsynaptic Receptor Activation D->E F Therapeutic Effect (e.g., Antidepressant) E->F

Caption: Putative mechanism of neurotransmitter reuptake inhibition.

G Potential TRPC6 Channel Activation Pathway cluster_membrane Plasma Membrane B TRPC6 Channel C Channel Activation B->C A 8-Hydroxyhyperforin 8,1-hemiacetal A->B Activates D Ca²⁺ Influx C->D E Increased Intracellular [Ca²⁺] D->E F Downstream Cellular Responses E->F

Caption: Hypothesized activation of TRPC6 channels and subsequent calcium influx.

Experimental Workflow Diagram

The logical flow for investigating a novel compound is depicted below.

G Experimental Workflow for Target Identification A Isolation & Purification of This compound B Structural Elucidation (NMR, MS) A->B C In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) B->C D Identification of Initial Hits C->D E Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene) D->E F Mechanism of Action Studies (e.g., Western Blot, qPCR) E->F G In Vivo Animal Models F->G H Lead Optimization G->H

Caption: A generalized workflow for the discovery and validation of therapeutic targets.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the well-documented pharmacology of its parent compound, hyperforin, provides a robust framework for initiating such investigations. The primary focus for future research should be on its potential activity as a neurotransmitter reuptake inhibitor and a modulator of ion channels like TRPC6. The experimental protocols and workflows outlined in this guide offer a systematic approach to elucidating the biological activities and therapeutic potential of this and other novel hyperforin derivatives. Further research is imperative to characterize the unique pharmacological profile of this compound and determine its viability as a therapeutic agent.

A Comprehensive Review of the Biological Activities of Phloroglucinols

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phloroglucinols are a class of naturally occurring phenolic compounds characterized by a 1,3,5-trihydroxybenzene ring system. Widely distributed in the plant and marine kingdoms, particularly in brown algae and species of the genus Hypericum, these compounds have garnered significant scientific interest due to their diverse and potent biological activities.[1][2][3][4] This technical guide provides an in-depth review of the current literature on the biological activities of phloroglucinols, with a focus on their antimicrobial, antioxidant, anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Antioxidant Activity

Phloroglucinols are potent antioxidants capable of scavenging a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5][6] Their antioxidant capacity is attributed to the electron-donating hydroxyl groups on the phloroglucinol (B13840) ring.

Quantitative Data on Antioxidant Activity
Compound/ExtractAssayResultsReference
PhloroglucinolDPPH Radical ScavengingIC50: 42 ± 1.00 µg/ml[6]
PhloroglucinolHydrogen Peroxide ScavengingIC50: 52.3 ± 1.52 µg/ml[6]
PhloroglucinolNitric Oxide Radical ScavengingIC50: 53.66 ± 1.52 µg/ml[6]
PhloroglucinolSuperoxide Radical ScavengingIC50: 102 ± 2.00 µg/ml[6]
PhloroglucinolHydroxyl Radical ScavengingIC50: 180 ± 3.60 µg/ml[6]
PhloroglucinolDPPH Radical Scavenging~67.9% scavenging activity[7]
PhloroglucinolABTS Radical Scavenging~94.8% scavenging activity[7]
Lysidiside XMicrosomal Lipid PeroxidationIC50: 12.0 µM[8]
Lysidiside YMicrosomal Lipid PeroxidationIC50: 11.8 µM[8]
Hyperielliptone HB (2/2a)DPPH Radical Scavenging4.5% inhibition at 300 µM[9]
Hyperielliptone HB (2/2a)Xanthine Oxidase InhibitionIC50: 42.1 ± 5.8 µM[9]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of a phloroglucinol compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Test compound (phloroglucinol or derivative)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the phloroglucinol compound in methanol to prepare a stock solution. Create a series of dilutions from the stock solution to obtain a range of concentrations for testing.

  • Assay Protocol: a. To a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 200 µL of methanol. For the control, add 100 µL of methanol and 100 µL of the DPPH solution. d. Mix the contents of the wells thoroughly. e. Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Determination: The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the corresponding concentrations of the test compound.[10]

Anti-inflammatory Activity

Phloroglucinols have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways. They can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[7][11][12]

Quantitative Data on Anti-inflammatory Activity
CompoundCell LineAssayResultsReference
PhloroglucinolLPS-stimulated RAW264.7 macrophagesNO Production Inhibition~38% inhibition at 20 µM, ~43% inhibition at 40 µM[7]
PhloroglucinolLPS-stimulated RAW264.7 macrophagesiNOS Expression Suppression~49.2% suppression at 40 µM[7]
Phloroglucinol Derivative (6a)LPS-stimulated BV-2 microglial cellsNO Production SuppressionMore effective than phloroglucinol[13]
Signaling Pathway: AMPK/Nrf2/HO-1 Pathway in Inflammation

Phloroglucinol exerts its anti-inflammatory effects in LPS-stimulated macrophages by activating the AMPK/Nrf2/HO-1 signaling pathway. This leads to the suppression of pro-inflammatory mediators.[11]

LPS LPS Inflammatory_Response Pro-inflammatory Response (NO, TNF-α, IL-1β, IL-6, iNOS, COX-2) LPS->Inflammatory_Response stimulates Phloroglucinol Phloroglucinol AMPK AMPK Phloroglucinol->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 activates HO1 HO-1 Nrf2->HO1 upregulates HO1->Inflammatory_Response inhibits

Figure 1: Phloroglucinol's anti-inflammatory mechanism via the AMPK/Nrf2/HO-1 pathway.

Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide (NO) production by assessing the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[1][14]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compound (phloroglucinol or derivative)

  • Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 550 nm

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: a. Pre-treat the cells with various concentrations of the phloroglucinol compound for a specified time (e.g., 1 hour). b. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24-48 hours to induce NO production. Include a control group with LPS alone and an untreated control group.

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Assay: a. In a new 96-well plate, add 50 µL of the collected supernatant. b. Prepare a standard curve using serial dilutions of the sodium nitrite standard solution. c. Add 50 µL of the sulfanilamide (B372717) solution to all wells and incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve. The inhibition of NO production by the test compound can then be calculated.

Anticancer Activity

Phloroglucinols exhibit promising anticancer activities through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[15][16][17][18] They have been shown to be effective against various cancer cell lines, including colon, breast, and liver cancer.[15][16][19]

Quantitative Data on Anticancer Activity
CompoundCell LineAssayResultsReference
PhloroglucinolHT-29 colon cancer cellsCell Viability (MTS assay)~60% inhibition at 50 µg/ml after 24h[20]
PhloroglucinolBreast cancer stem-like cellsSphere FormationSuppressed[17]
PhloroglucinolBreast cancer stem-like cellsAnchorage-independent colony formationSuppressed[17]
PhloroglucinolBreast cancer cellsIn vivo tumorigenicitySuppressed[17][18]
Signaling Pathways in Cancer

Phloroglucinols can modulate multiple signaling pathways involved in cancer progression. In colon cancer cells, they have been shown to suppress growth by inhibiting the PI3K/Akt/mTOR and Ras/ERK-MAPK pathways. In breast cancer, phloroglucinol inhibits cancer stem-like cells by targeting the KRAS and its downstream PI3K/AKT and RAF-1/ERK signaling pathways.[16][17] Furthermore, phloroglucinol induces apoptosis in colon cancer cells through both the extrinsic (Fas-mediated) and intrinsic (mitochondrial) pathways.[15]

Phloroglucinol Phloroglucinol IGF1R IGF-1R Phloroglucinol->IGF1R inhibits PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Growth promotes

Figure 2: Inhibition of cancer cell growth signaling pathways by phloroglucinol.

Phloroglucinol Phloroglucinol Fas Fas Receptor Phloroglucinol->Fas upregulates Mitochondria Mitochondria Phloroglucinol->Mitochondria induces dysfunction FADD FADD Fas->FADD Caspase8 Caspase-8 FADD->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates CytochromeC Cytochrome c Mitochondria->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Induction of apoptosis by phloroglucinol via extrinsic and intrinsic pathways.

Experimental Protocol: MTS Assay for Cell Viability

The MTS assay is a colorimetric method to assess cell viability, which is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells into a colored formazan (B1609692) product.[21][22]

Materials:

  • Cancer cell line (e.g., HT-29)

  • Complete cell culture medium

  • Test compound (phloroglucinol or derivative)

  • MTS reagent

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the phloroglucinol compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value can be calculated from the dose-response curve.

Antimicrobial Activity

Phloroglucinols and their derivatives have demonstrated a broad spectrum of antimicrobial activity against bacteria, viruses, and fungi.[1][2][21] They have shown efficacy against various human pathogens, including Staphylococcus aureus, Bacillus subtilis, and viruses such as HIV and herpes simplex virus.[1][23]

Quantitative Data on Antimicrobial Activity

Due to the diverse nature of antimicrobial testing, quantitative data is often presented as Minimum Inhibitory Concentration (MIC) or zone of inhibition. Specific values are highly dependent on the microbial strain and the specific phloroglucinol derivative. For instance, Achyrofuran, a phloroglucinol derivative, has shown strong in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

  • Bacterial or fungal strain

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound (phloroglucinol or derivative)

  • Positive control antibiotic

  • Sterile 96-well microplate

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism in the growth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well, resulting in a final standardized concentration of the microorganism.

  • Controls: Include a positive control (microorganism with a known effective antibiotic), a negative control (microorganism with no antimicrobial agent), and a sterility control (medium only).

  • Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Neuroprotective Activity

Emerging evidence suggests that phloroglucinols possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.[13][24][25] Their neuroprotective effects are linked to their antioxidant and anti-inflammatory activities, as well as their ability to modulate signaling pathways involved in neuronal survival.

Experimental Workflow for Assessing Neuroprotective Effects

Start Start: In Vitro Neuroprotection Study Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Start->Cell_Culture Toxicity_Assay Determine Non-Toxic Concentration of Phloroglucinol (MTS Assay) Cell_Culture->Toxicity_Assay Neurotoxic_Insult Induce Neurotoxicity (e.g., H2O2, Amyloid-β) Toxicity_Assay->Neurotoxic_Insult Proceed with non-toxic dose Treatment Treat with Non-Toxic Concentration of Phloroglucinol Neurotoxic_Insult->Treatment Viability_Assessment Assess Cell Viability (MTS Assay) Treatment->Viability_Assessment ROS_Measurement Measure Intracellular ROS (DCFH-DA Assay) Treatment->ROS_Measurement Apoptosis_Assay Assess Apoptosis (Caspase Activity, Annexin V/PI) Treatment->Apoptosis_Assay Pathway_Analysis Analyze Signaling Pathways (Western Blot) Treatment->Pathway_Analysis End End: Evaluate Neuroprotective Efficacy Viability_Assessment->End ROS_Measurement->End Apoptosis_Assay->End Pathway_Analysis->End

Figure 4: A representative experimental workflow for evaluating the neuroprotective effects of phloroglucinols.

Conclusion

Phloroglucinols represent a versatile and promising class of natural compounds with a wide array of biological activities. Their potent antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, coupled with their ability to modulate critical cellular signaling pathways, underscore their potential for the development of novel therapeutic agents. The detailed experimental protocols and pathway diagrams provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and exploitation of the therapeutic potential of phloroglucinols. Further in vivo studies and clinical trials are warranted to translate the promising in vitro findings into tangible clinical applications.

References

An In-depth Technical Guide to 8-Hydroxyhyperforin 8,1-hemiacetal in St. John's Wort

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyhyperforin 8,1-hemiacetal is a significant oxygenated derivative of hyperforin (B191548), a well-established bioactive phloroglucinol (B13840) constituent of St. John's Wort (Hypericum perforatum). As an analogue of a compound known for its antidepressant properties, this compound is of considerable interest for its potential pharmacological activities and its contribution to the overall therapeutic profile of St. John's Wort extracts. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its chemical properties, isolation, and characterization. Although quantitative data and specific biological activities are still under active investigation, this document collates the available information to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Properties

This compound is a structurally complex monoterpenoid and an oxidized form of hyperforin.[1][2] Its formation involves the introduction of a hydroxyl group and subsequent intramolecular cyclization to form a hemiacetal linkage.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C35H52O5[3]
Molecular Weight 568.8 g/mol [3]
IUPAC Name 4-hydroxy-1,7,7-trimethyl-6,8-bis(3-methylbut-2-en-1-yl)-3-(2-methylpropanoyl)-8-(3-methylbut-2-en-1-yl)bicyclo[3.3.1]non-3-ene-2,9-dione[3]
CAS Number 59014-02-7[4]
Physical Description Powder[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Occurrence and Isolation

This compound has been successfully isolated from the aerial parts of Hypericum perforatum.[5] The isolation and purification of this compound are critical for its detailed study and characterization.

General Experimental Protocol for Isolation

While a specific, detailed protocol for the isolation of this compound is not extensively published, a general approach based on the isolation of hyperforin and its derivatives can be outlined. This typically involves extraction with a non-polar solvent followed by multiple chromatographic steps.

experimental_workflow start St. John's Wort (aerial parts) extraction Extraction (e.g., n-hexane) start->extraction filtration Filtration & Concentration extraction->filtration silica_gel Silica (B1680970) Gel Column Chromatography filtration->silica_gel fractionation Fraction Collection silica_gel->fractionation prep_hplc Preparative HPLC fractionation->prep_hplc pure_compound Pure 8-Hydroxyhyperforin 8,1-hemiacetal prep_hplc->pure_compound

Figure 1: Generalized workflow for the isolation of phloroglucinol derivatives from St. John's Wort.

Methodology Details:

  • Extraction: Dried and powdered aerial parts of Hypericum perforatum are extracted with a non-polar solvent such as n-hexane to isolate lipophilic compounds, including hyperforin and its derivatives.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate fractions based on polarity.

  • Fraction Monitoring: Fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing compounds of interest.

  • Preparative HPLC: Fractions enriched with this compound are further purified using preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase to yield the pure compound.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.[5] These methods are essential for confirming the identity and purity of the isolated compound.

Table 2: Spectroscopic Data for Structural Characterization

TechniqueKey Observations
1H-NMR The presence of characteristic signals for the bicyclo[3.3.1]nonane core, prenyl groups, and the hydroxyl and hemiacetal protons.
13C-NMR Resonances corresponding to the carbonyl groups, olefinic carbons, and the carbon atoms of the hemiacetal and hydroxyl-bearing carbons.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern, confirming the elemental composition and structural features.
Infrared (IR) Spectroscopy Absorption bands indicative of hydroxyl groups, carbonyl groups, and carbon-carbon double bonds.
Ultraviolet (UV) Spectroscopy Absorption maxima characteristic of the phloroglucinol chromophore.

A certificate of analysis for a commercially available reference standard of this compound confirms its identification by 1H-NMR.[4]

Quantitative Analysis

The quantification of hyperforin and its derivatives in St. John's Wort extracts is crucial for standardization and ensuring therapeutic efficacy. While specific quantitative data for this compound is not widely reported, established HPLC methods for hyperforin can be adapted for its analysis.

HPLC-Based Quantification Protocol

A validated high-performance liquid chromatography (HPLC) method is the standard for the quantitative analysis of phloroglucinol derivatives in Hypericum perforatum extracts.

analytical_workflow sample_prep Sample Preparation (Extraction & Dilution) hplc_system HPLC System (C18 column, UV detector) sample_prep->hplc_system injection Injection hplc_system->injection separation Chromatographic Separation injection->separation detection Detection (e.g., 280 nm) separation->detection quantification Quantification (External Standard Calibration) detection->quantification

Figure 2: A typical workflow for the quantitative analysis of phloroglucinol derivatives by HPLC.

Methodology Details:

  • Chromatographic System: A reversed-phase HPLC system with a C18 column is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where the phloroglucinol chromophore absorbs, typically around 280 nm.

  • Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.

Biosynthesis

The biosynthesis of this compound is believed to proceed from the parent compound, hyperforin, through an oxidative process. The exact enzymatic machinery responsible for this transformation in Hypericum perforatum has not yet been fully elucidated.

biosynthesis_pathway hyperforin Hyperforin oxidation Oxidation (Hydroxylation) hyperforin->oxidation cyclization Intramolecular Hemiacetal Formation oxidation->cyclization product 8-Hydroxyhyperforin 8,1-hemiacetal cyclization->product

Figure 3: Proposed biosynthetic relationship of this compound from hyperforin.

Pharmacological Activity and Signaling Pathways

The pharmacological profile of this compound has not been extensively investigated as a single entity. However, as a close derivative of hyperforin, it may share some of its biological activities. Hyperforin is known to be a potent reuptake inhibitor of several neurotransmitters, including serotonin, norepinephrine, and dopamine, which is believed to contribute to its antidepressant effects. It is plausible that this compound could modulate similar pathways, but this requires experimental verification.

Further research is necessary to determine the specific bioactivities of this compound, including its potential effects on:

  • Neurotransmitter reuptake

  • Receptor binding affinities

  • Enzyme inhibition

  • Modulation of intracellular signaling cascades

Future Directions

The study of this compound presents several exciting avenues for future research. Key areas that warrant investigation include:

  • Quantitative analysis: Determining the concentration of this compound in various Hypericum species and in different commercial St. John's Wort preparations.

  • Pharmacological screening: A comprehensive evaluation of its biological activities, including its potential antidepressant, anxiolytic, anti-inflammatory, and anticancer properties.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Biosynthetic pathway elucidation: Identifying the enzymes responsible for its formation from hyperforin.

  • Synthetic approaches: Developing efficient synthetic routes to produce larger quantities of the pure compound for extensive preclinical and clinical studies.

Conclusion

This compound is a naturally occurring, oxygenated derivative of hyperforin found in St. John's Wort. While its structural characterization has been accomplished, there remains a significant need for further research to fully understand its quantitative distribution, pharmacological properties, and therapeutic potential. This technical guide consolidates the current knowledge and provides a framework for future investigations into this promising natural product. The continued exploration of such compounds is vital for a deeper understanding of the complex pharmacology of St. John's Wort and for the potential development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 8-Hydroxyhyperforin 8,1-hemiacetal by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Hydroxyhyperforin 8,1-hemiacetal is a significant oxidation product of hyperforin (B191548), a key bioactive constituent of St. John's Wort (Hypericum perforatum). The inherent instability of hyperforin in the presence of light, oxygen, and high temperatures makes the monitoring of its degradation products, including this compound, crucial for the quality control and stability testing of St. John's Wort extracts and derived products.[1][2] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of hyperforin and its derivatives, offering the necessary selectivity and sensitivity.[2] This document provides a detailed application note and a recommended protocol for the quantification of this compound, based on established methods for hyperforin analysis.

Challenges in Quantification

The quantification of this compound presents several analytical challenges, primarily stemming from the instability of the parent compound, hyperforin. Key considerations include:

  • Sample Preparation: Extraction and handling procedures must be optimized to prevent the artificial degradation of hyperforin into its oxidized forms. This includes the use of light-protected glassware, low temperatures, and the addition of antioxidants.

  • Chromatographic Resolution: The chemical similarity between hyperforin, its isomers (like adhyperforin), and its various oxidation products necessitates a highly efficient chromatographic system to achieve baseline separation.

  • Reference Standards: The availability of a certified reference standard for this compound is essential for accurate quantification.

  • Method Validation: As with any quantitative analytical method, the HPLC protocol must be thoroughly validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness.

Experimental Protocols

The following protocol is a recommended starting point for the development and validation of an HPLC method for the quantification of this compound. It is based on methods developed for the analysis of hyperforin and its degradation products.

1. Sample Preparation (from St. John's Wort Extract)

  • Accurately weigh approximately 100 mg of the St. John's Wort extract into a 10 mL amber volumetric flask.

  • Add 8 mL of methanol (B129727) (HPLC grade).

  • Sonicate the mixture for 15 minutes in a cold water bath to ensure complete extraction.

  • Allow the solution to equilibrate to room temperature and then dilute to the mark with methanol.

  • Centrifuge a portion of the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

  • Samples should be stored at 4°C and protected from light until analysis.

2. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.

ParameterRecommended Setting
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 70% B; 5-25 min: 70-95% B; 25-30 min: 95% B; 30-31 min: 95-70% B; 31-35 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 274 nm
Injection Volume 10 µL

3. Preparation of Standard Solutions

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of the analyte in the samples (e.g., 1-100 µg/mL).

  • Store standard solutions in amber vials at 4°C.

4. Quantification

Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following tables summarize typical HPLC conditions used for the analysis of hyperforin and its derivatives, which can be adapted for the quantification of this compound.

Table 1: HPLC Columns and Mobile Phases for Hyperforin and Derivatives Analysis

Compound(s)HPLC ColumnMobile PhaseReference
Hyperforin and HypericinC18Acetonitrile and 0.3% v/v Phosphoric Acid (90:10, v/v) (Isocratic)[3]
HyperforinC18Acetonitrile, Methanol, 10 mM Ammonium Acetate (pH 5.0) (54:36:10, v/v/v)[4]
Hyperforin Degradation ProductsC18Acetonitrile and 20 mM Ammonium Acetate (Gradient)[5]
Hyperforin and AdhyperforinC180.2% Formic Acid in Water and 0.2% Formic Acid in Methanol (Gradient)[6]

Table 2: Method Validation Parameters (Hypothetical for this compound)

This table presents expected performance characteristics for a validated method. Actual values must be determined experimentally.

ParameterSpecification
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98 - 102%

Visualizations

Below are diagrams illustrating the degradation pathway of hyperforin and a typical experimental workflow for the quantification of this compound.

G Hyperforin Hyperforin Oxidation Oxidation (Light, Oxygen, Heat) Hyperforin->Oxidation Hemiacetal 8-Hydroxyhyperforin 8,1-hemiacetal Oxidation->Hemiacetal

Caption: Degradation pathway of hyperforin to this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Extract St. John's Wort Extract Extraction Solvent Extraction (Methanol) Extract->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Quantification Quantification (Calibration Curve) HPLC->Quantification

Caption: Experimental workflow for quantification of this compound.

References

Synthetic Approaches Towards 8-Hydroxyhyperforin 8,1-hemiacetal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct, peer-reviewed synthesis protocols for 8-Hydroxyhyperforin 8,1-hemiacetal are not currently available in the public domain. This document provides detailed protocols for the total synthesis of its parent compound, hyperforin (B191548) , which serves as a foundational methodology. These protocols can be adapted by skilled synthetic chemists to potentially access the target derivative through late-stage functionalization or by employing modified intermediates.

Introduction

Key Synthetic Strategies for the Hyperforin Core

The total synthesis of hyperforin has been accomplished through various innovative approaches. Two of the most notable syntheses are highlighted below, each employing a unique strategy to construct the challenging bicyclo[3.3.1]nonane core.

Maimone's Biomimetic Approach: Diketene (B1670635) Annulation and Oxidative Ring Expansion

The Maimone group developed a concise, 10-step total synthesis of hyperforin.[1][2] A key feature of this strategy is a biomimetic approach that utilizes a diketene annulation to form a key bicyclic intermediate, followed by an oxidative ring expansion to construct the core structure.[1][3]

Shibasaki's Asymmetric Approach: Catalytic Asymmetric Diels-Alder Reaction

The Shibasaki group reported the first catalytic asymmetric total synthesis of ent-hyperforin.[4][5] This lengthy but elegant synthesis relies on a catalytic asymmetric Diels-Alder reaction to establish key stereocenters early in the synthetic sequence.[5]

Experimental Protocols

The following are detailed experimental protocols for key steps in the total synthesis of hyperforin, adapted from the supporting information of the respective publications.

Maimone Synthesis: Key Steps

Table 1: Summary of Key Reaction Steps in the Maimone Total Synthesis of Hyperforin

StepReactionKey Reagents and ConditionsYield (%)
1Diketene Annulation1. Lithium tetramethylpiperidide (LTMP), THF, -78 °C to -40 °C; 2. Diketene35
2Oxidative Ring ExpansionPhI(OAc)₂, KOH, MeOH, 25 °C92
3Bridgehead Acylation1. LTMP, THF, -78 °C; 2. Isobutyryl cyanide70
4Final DeprotectionLiCl, DMSO, 150 °C68

Protocol 1: Diketene Annulation

  • To a solution of the enolate precursor in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add freshly prepared lithium tetramethylpiperidide (LTMP) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then warm to -40 °C over 30 minutes.

  • Add a solution of diketene in THF dropwise.

  • Stir the reaction for 1 hour at -40 °C.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Oxidative Ring Expansion

  • To a solution of the bicyclic precursor in methanol (B129727) (MeOH) at 25 °C, add potassium hydroxide (B78521) (KOH).

  • To the stirring solution, add a solution of phenyliodine(III) diacetate (PhI(OAc)₂) in MeOH.

  • Stir the reaction mixture at 25 °C for 1 hour.

  • Quench the reaction with saturated aqueous sodium thiosulfate (B1220275) and extract with dichloromethane (B109758).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Shibasaki Synthesis: Key Steps

Table 2: Summary of Key Reaction Steps in the Shibasaki Total Synthesis of ent-Hyperforin

StepReactionKey Reagents and ConditionsYield (%)
1Catalytic Asymmetric Diels-AlderChiral Iron Catalyst, CH₂Cl₂, -20 °C96
2Intramolecular Aldol CyclizationKHMDS, THF, -78 °C85
3Vinylogous Pummerer RearrangementTFAA, 2,6-lutidine, CH₂Cl₂, -78 °C to 0 °C65

Protocol 3: Catalytic Asymmetric Diels-Alder Reaction

  • To a solution of the chiral iron catalyst in dichloromethane (CH₂Cl₂) at -20 °C, add the diene.

  • Stir the mixture for 10 minutes, then add the dienophile.

  • Stir the reaction at -20 °C for 24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the mixture with CH₂Cl₂, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Hyperforin exerts its biological effects through multiple mechanisms, primarily by acting as a positive allosteric modulator of the Transient Receptor Potential Canonical 6 (TRPC6) channel and as an agonist of the Pregnane X Receptor (PXR).[6][7][8]

Hyperforin's Mechanism of Action via TRPC6

Hyperforin activates TRPC6 channels, leading to an influx of Na⁺ and Ca²⁺ into neurons.[6][7][9] The resulting increase in intracellular Na⁺ concentration is thought to indirectly inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, contributing to its antidepressant effects.[6][9]

Hyperforin_TRPC6_Pathway Hyperforin Hyperforin TRPC6 TRPC6 Channel Hyperforin->TRPC6 Activates Na_Ca_Influx Na+ / Ca2+ Influx TRPC6->Na_Ca_Influx Mediates Neurotransmitter_Reuptake Neurotransmitter Reuptake Inhibition Na_Ca_Influx->Neurotransmitter_Reuptake Leads to Antidepressant_Effect Antidepressant Effect Neurotransmitter_Reuptake->Antidepressant_Effect Contributes to

Caption: Hyperforin-mediated activation of the TRPC6 channel.

Hyperforin's Activation of the Pregnane X Receptor (PXR)

Hyperforin is a potent agonist of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters.[6][10][11] Activation of PXR by hyperforin leads to the increased expression of cytochrome P450 enzymes (e.g., CYP3A4), which can result in drug-drug interactions.[6][10]

Hyperforin_PXR_Pathway Hyperforin Hyperforin PXR Pregnane X Receptor (PXR) Hyperforin->PXR Binds and Activates PXR_RXR_Dimer PXR-RXR Heterodimer PXR->PXR_RXR_Dimer RXR Retinoid X Receptor (RXR) RXR->PXR_RXR_Dimer PXR_RE PXR Response Element (PXRE) on DNA PXR_RXR_Dimer->PXR_RE Binds to Gene_Transcription Increased Transcription of CYP3A4 and other genes PXR_RE->Gene_Transcription Induces Drug_Metabolism Altered Drug Metabolism Gene_Transcription->Drug_Metabolism Results in

Caption: Hyperforin-induced activation of the PXR signaling pathway.

General Synthetic Workflow

The total synthesis of hyperforin, regardless of the specific strategy, generally involves the construction of a highly substituted core, followed by the introduction of the various side chains and final functional group manipulations.

Hyperforin_Synthesis_Workflow Start Simple Starting Materials Core_Construction Construction of Bicyclo[3.3.1]nonane Core Start->Core_Construction Side_Chain_Intro Introduction of Prenyl and Acyl Side Chains Core_Construction->Side_Chain_Intro Functional_Group Functional Group Manipulation Side_Chain_Intro->Functional_Group Hyperforin Hyperforin Functional_Group->Hyperforin

Caption: Generalized workflow for the total synthesis of hyperforin.

References

In Vitro Cytotoxicity of 8-Hydroxyhyperforin 8,1-hemiacetal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Hydroxyhyperforin 8,1-hemiacetal is a derivative of hyperforin (B191548), a major active constituent of St. John's wort (Hypericum perforatum). Hyperforin itself has demonstrated a range of biological activities, including antidepressant and antibiotic effects.[1][2] Notably, emerging research has highlighted its potential as an anticancer agent, exhibiting cytotoxic and cytostatic activities against various human cancer cell lines.[1][3][4] The proposed mechanisms of action for hyperforin's anticancer effects are multifaceted, involving the induction of apoptosis, autophagy, and ferroptosis, as well as the modulation of key signaling pathways.[1]

This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, adapted from established methods used for hyperforin.

Data Presentation: Cytotoxicity of Hyperforin

The following table summarizes the cytotoxic effects of hyperforin on various cancer cell lines as reported in the literature. This data can serve as a reference for designing experiments with this compound.

Cell LineCancer TypeParameterValueReference
K562LeukemiaGI5014.9 - 19.9 µM[2]
U937LeukemiaGI5014.9 - 19.9 µM[2]
LN229GlioblastomaGI5014.9 - 19.9 µM[2]
Human Melanoma CellsMelanoma-Cytostatic/Cytotoxic Activity[1]
Bladder Cancer CellsBladder CancerEC5010 - 20 µM[1]
HepG2HepatocarcinomaIC5019.87 µM[5]

Note: GI50 refers to the concentration causing 50% growth inhibition, while IC50 and EC50 refer to the concentration causing 50% inhibition of a specific biological or biochemical function.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on hyperforin to determine the cytotoxic effects of this compound on cancer cell lines.[5]

Objective: To measure the reduction of cell viability in response to the test compound.

Materials:

  • Target cancer cell lines (e.g., HepG2, K562, U937)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (cells in medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT-based cell viability assay.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is designed to assess if the cytotoxic effect of this compound is mediated by apoptosis. Hyperforin has been shown to induce apoptosis in various cancer cells.[1][5]

Objective: To differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

G cluster_logic Apoptosis Detection Logic Start Treated Cells Stain Stain with Annexin V-FITC & PI Start->Stain Analyze Flow Cytometry Analysis Stain->Analyze Viable Viable (Annexin V-, PI-) Analyze->Viable Early Early Apoptosis (Annexin V+, PI-) Analyze->Early Late Late Apoptosis/Necrosis (Annexin V+, PI+) Analyze->Late

Caption: Logic diagram for apoptosis detection using flow cytometry.

Signaling Pathways Implicated in Hyperforin-Induced Cytotoxicity

The following diagrams illustrate signaling pathways that have been associated with the cytotoxic effects of hyperforin. These pathways represent potential areas of investigation for understanding the mechanism of action of this compound.

General Apoptotic Pathway

Hyperforin is known to induce apoptosis through the activation of caspases.[2][5]

G cluster_pathway Hyperforin-Induced Apoptotic Pathway Hyperforin Hyperforin Mitochondria Mitochondrial Stress Hyperforin->Mitochondria Caspase8 Caspase-8 Activation Hyperforin->Caspase8 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified diagram of hyperforin-induced apoptosis.

NF-κB, STAT3, and AP1 Signaling

In melanoma cells, hyperforin has been shown to inhibit the pro-survival transcription factors NF-κB, STAT3, and AP1.[1]

G cluster_pathway Inhibition of Pro-Survival Pathways by Hyperforin Hyperforin Hyperforin Hyperforin->Inhibition NFkB NF-κB Proliferation Cell Proliferation & Survival NFkB->Proliferation STAT3 STAT3 STAT3->Proliferation AP1 AP-1 AP1->Proliferation Inhibition->NFkB Inhibition->STAT3 Inhibition->AP1

Caption: Hyperforin's inhibitory effect on key transcription factors.

Wnt/β-catenin Signaling Pathway

The cytotoxicity of hyperforin and its derivatives in colon cancer cells has been linked to the Wnt/β-catenin signaling pathway.[1]

G cluster_pathway Modulation of Wnt/β-catenin Pathway by Hyperforin Hyperforin Hyperforin Wnt Wnt/β-catenin Pathway Hyperforin->Wnt Gene Target Gene Expression Wnt->Gene Proliferation Cell Proliferation Gene->Proliferation

Caption: Hyperforin's interaction with the Wnt/β-catenin pathway.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Activity of 8-Hydroxyhyperforin 8,1-hemiacetal in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential anti-inflammatory properties of 8-Hydroxyhyperforin 8,1-hemiacetal. The protocols outlined below are designed for use in relevant cell line models, such as the murine macrophage cell line RAW 264.7, a standard and appropriate model for in vitro inflammation studies.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can contribute to a variety of chronic diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. This compound is a compound of interest for its potential therapeutic activities. This document details the experimental procedures to characterize its anti-inflammatory effects by examining its impact on the production of key inflammatory mediators and its influence on crucial signaling pathways. The primary signaling pathways of focus are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.

Data Presentation

As there is currently no publicly available quantitative data on the anti-inflammatory activity of this compound, the following tables are presented as templates for organizing experimental findings.

Table 1: Cytotoxicity of this compound in RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS Control)PGE2 Production (% of LPS Control)
Vehicle Control-
LPS (1 µg/mL)-100100
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere containing 5% CO2.[1][2]

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Protocol:

    • Seed RAW 264.7 cells (4 × 10^5 cells/mL) in a 96-well plate and incubate overnight.[3]

    • Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[3]

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Principle: NO production is assessed by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[1][4]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.[1]

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.[5][6]

    • Collect 50-100 µL of the cell culture supernatant.[1][7]

    • Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a new 96-well plate.[1][7]

    • Incubate at room temperature for 10-15 minutes in the dark.[1][7]

    • Measure the absorbance at 540 nm.[1][7]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.[1][7]

Measurement of Pro-inflammatory Cytokines and Prostaglandin E2 (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.[1][4]

  • Protocol:

    • Seed RAW 264.7 cells and treat with this compound and/or LPS as described for the Griess assay.

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine or PGE2 kit.[1][6]

    • In general, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.[1]

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).[1]

    • Calculate the concentration of the cytokine or PGE2 from a standard curve.[1]

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: Western blotting is used to determine the expression levels of key proteins involved in inflammatory signaling, such as iNOS, COX-2, and the phosphorylated forms of proteins in the NF-κB (p-p65, p-IκBα) and MAPK (p-ERK, p-JNK, p-p38) pathways.[7][8]

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS for appropriate time points (e.g., 15-60 minutes for phosphorylation events, 24 hours for iNOS and COX-2).[3][7]

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[7]

    • Determine the protein concentration of the lysates using a BCA assay.[7]

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[7]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.[7]

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]

    • Normalize the expression of target proteins to a loading control like β-actin or GAPDH.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key inflammatory signaling pathways and a typical experimental workflow for assessing the anti-inflammatory activity of a test compound.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IκBα IκBα IKK->IκBα P pIκBα p-IκBα (Degradation) IκBα->pIκBα NFκB NF-κB (p65/p50) NFκB_nuc NF-κB (Nuclear Translocation) NFκB->NFκB_nuc Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Genes Transcription Test_Compound 8-Hydroxyhyperforin 8,1-hemiacetal Test_Compound->IKK Inhibition? Test_Compound->NFκB_nuc Inhibition?

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

G cluster_1 MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 P JNK JNK MKK4_7->JNK P ERK ERK MEK1_2->ERK P AP1 AP-1 (c-Jun/c-Fos) (Nuclear Translocation) p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Genes Transcription Test_Compound 8-Hydroxyhyperforin 8,1-hemiacetal Test_Compound->TAK1 Inhibition? Test_Compound->p38 Inhibition? Test_Compound->JNK Inhibition? Test_Compound->ERK Inhibition? G cluster_workflow Experimental Workflow cluster_assays 5. Assays A 1. Cell Culture (RAW 264.7 Macrophages) B 2. Cytotoxicity Assay (MTT) Determine non-toxic concentrations of This compound A->B C 3. Treatment Pre-treat with this compound then stimulate with LPS (1 µg/mL) B->C D 4. Sample Collection - Supernatant (for NO, PGE2, Cytokines) - Cell Lysate (for Western Blot) C->D E Griess Assay (Nitric Oxide) D->E F ELISA (PGE2, TNF-α, IL-6, IL-1β) D->F G Western Blot (iNOS, COX-2, p-p65, p-IκBα, p-MAPKs) D->G H 6. Data Analysis and Interpretation E->H F->H G->H

References

Application Notes and Protocols for 8-Hydroxyhyperforin 8,1-hemiacetal Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of 8-Hydroxyhyperforin 8,1-hemiacetal is limited in publicly available literature. The following information is primarily based on studies of its parent compound, hyperforin (B191548), a major active constituent of Hypericum perforatum (St. John's Wort). This compound is a known oxidized derivative of hyperforin, and its biological activities are likely related.

Introduction

This compound is a phloroglucinol (B13840) derivative and an oxidized form of hyperforin, a key bioactive compound isolated from Hypericum perforatum. Hyperforin is recognized for its significant contribution to the antidepressant effects of St. John's Wort extracts. The mechanism of action of hyperforin is complex and multifaceted, involving the modulation of various neurotransmitter systems and ion channels. This document provides an overview of the presumed mechanism of action of this compound, based on the extensive research conducted on hyperforin.

Data Presentation: Biological Activities of Hyperforin

The following table summarizes the quantitative data reported for hyperforin, which may serve as a reference for investigating the biological activity of its 8-hydroxy-8,1-hemiacetal derivative.

Target/Assay Action Value (IC50/Ki/EC50) Reference Compound(s) Notes
Serotonin (5-HT) ReuptakeInhibition~120 ng/mL (IC50)Imipramine (~1.7 ng/mL)In rat synaptosomes.
Norepinephrine (NE) ReuptakeInhibition~40-100 ng/mL (IC50)Imipramine (~4.5 ng/mL)In rat synaptosomes.
Dopamine (DA) ReuptakeInhibition~500 ng/mL (IC50)In rat synaptosomes.
GABA ReuptakeInhibition~100 ng/mL (IC50)In rat synaptosomes.
L-Glutamate ReuptakeInhibition~900 ng/mL (IC50)In rat synaptosomes.
Adenosine ReceptorAffinityKi not specifiedIn vitro binding assays.
GABA-A ReceptorAffinityKi not specifiedIn vitro binding assays.
GABA-B ReceptorAffinityKi not specifiedIn vitro binding assays.
Glutamate ReceptorAffinityKi not specifiedIn vitro binding assays.
P-glycoprotein (P-gp)InductionConcentration-dependentRifampicinIn human intestinal cells.
Cytochrome P450 (CYP3A4)InductionConcentration-dependentRifampicinIn human hepatocytes.

Experimental Protocols

The following are generalized protocols for key experiments to assess the mechanism of action of this compound, based on methodologies used for hyperforin.

Protocol 1: Neurotransmitter Reuptake Inhibition Assay in Rat Brain Synaptosomes

Objective: To determine the inhibitory effect of this compound on the reuptake of various neurotransmitters.

Materials:

  • Rat brain tissue (cortex, hippocampus, or striatum)

  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4)

  • Krebs-Ringer bicarbonate buffer

  • Radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]NE, [³H]DA, [³H]GABA, [³H]L-glutamate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., imipramine, fluoxetine)

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (P2 fraction, rich in synaptosomes) in Krebs-Ringer buffer.

  • Reuptake Assay: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or reference inhibitor for 15 minutes at 37°C.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of neurotransmitter reuptake for each concentration of the test compound. Determine the IC50 value by non-linear regression analysis.

Protocol 2: Cytochrome P450 (CYP3A4) Induction Assay in Human Hepatocytes

Objective: To evaluate the potential of this compound to induce the expression of CYP3A4.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Test compound (this compound)

  • Positive control (e.g., rifampicin)

  • Negative control (vehicle)

  • CYP3A4 substrate (e.g., midazolam)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Thaw and plate human hepatocytes in collagen-coated plates and allow them to attach.

  • Compound Treatment: Treat the cells with various concentrations of this compound, positive control, or vehicle control for 48-72 hours.

  • CYP3A4 Activity Assay: After the treatment period, incubate the cells with a specific CYP3A4 substrate (e.g., midazolam) for a defined time.

  • Collect the supernatant and analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.

  • Data Analysis: Determine the fold induction of CYP3A4 activity compared to the vehicle control.

Visualizations

Proposed Mechanism of Action of Hyperforin Derivatives

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Na_ion Na+ Transporter Reuptake Transporter Na_ion->Transporter Drives Neurotransmitter Neurotransmitter (5-HT, NE, DA, GABA, Glu) Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Vesicle Synaptic Vesicle Vesicle->Neurotransmitter Release Transporter->Neurotransmitter Reuptake Hyperforin 8-Hydroxyhyperforin 8,1-hemiacetal Hyperforin->Na_ion Increases intracellular concentration Hyperforin->Transporter Signal Signal Transduction Receptor->Signal

Caption: Proposed mechanism of neurotransmitter reuptake inhibition by hyperforin derivatives.

Experimental Workflow for Neurotransmitter Reuptake Assay

start Start prep Prepare Rat Brain Synaptosomes start->prep preincubate Pre-incubate Synaptosomes with This compound prep->preincubate add_radiolabel Add Radiolabeled Neurotransmitter preincubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate filter Rapid Filtration and Washing incubate->filter measure Measure Radioactivity (Scintillation Counting) filter->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: Workflow for determining neurotransmitter reuptake inhibition.

Logical Relationship of Hyperforin's Multi-Target Effects

cluster_cellular Cellular Effects cluster_physiological Physiological Outcomes hyperforin Hyperforin Derivatives reuptake Neurotransmitter Reuptake Inhibition hyperforin->reuptake ion_channel Ion Channel Modulation (Na+) hyperforin->ion_channel enzyme_induction Enzyme Induction (CYP450, P-gp) hyperforin->enzyme_induction receptor_binding Receptor Affinity (Adenosine, GABA, etc.) hyperforin->receptor_binding antidepressant Antidepressant Effect reuptake->antidepressant ion_channel->reuptake contributes to drug_interactions Drug-Drug Interactions enzyme_induction->drug_interactions other_effects Other Potential Pharmacological Effects receptor_binding->other_effects

Caption: Overview of hyperforin's multifaceted pharmacological profile.

Application Notes and Protocols for Testing the Efficacy of 8-Hydroxyhyperforin 8,1-hemiacetal in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyhyperforin 8,1-hemiacetal is a derivative of hyperforin (B191548), a major active constituent of Hypericum perforatum (St. John's Wort). While hyperforin has been extensively studied for its antidepressant and anti-inflammatory properties, the specific biological activities of its this compound derivative are less characterized. These application notes provide a framework for evaluating the potential therapeutic efficacy of this compound in preclinical animal models, focusing on its putative antidepressant and anti-neuroinflammatory effects. The protocols outlined below are based on established and validated models in neuroscience and pharmacology.

I. Antidepressant Efficacy Testing

The antidepressant potential of this compound can be assessed using models that mimic depressive-like states in rodents. The Chronic Unpredictable Mild Stress (CUMS) model is a well-validated approach for inducing anhedonia and other depressive-like behaviors.[1][2][3][4]

A. Animal Model: Chronic Unpredictable Mild Stress (CUMS)

The CUMS model exposes animals to a series of mild, unpredictable stressors over an extended period, leading to a state that resembles human depression.[1][2][3][4]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be single-housed and allowed to acclimate for at least one week before the start of the experiment.

  • CUMS Procedure: For 4-6 weeks, animals are subjected to a daily regimen of one of the following stressors in a random order:

    • 24-hour food deprivation

    • 24-hour water deprivation

    • Overnight illumination

    • 45° cage tilt for 24 hours

    • Soiled cage for 24 hours (100 ml of water in sawdust bedding)

    • Forced swimming in cool water (10°C) for 5 minutes

    • Stroboscopic illumination for 12 hours

  • Treatment: this compound can be administered daily via oral gavage or intraperitoneal injection throughout the CUMS procedure. A vehicle control group and a positive control group (e.g., a known antidepressant like fluoxetine) should be included.

  • Behavioral Assessments: Behavioral tests should be conducted at the end of the CUMS protocol to evaluate depressive-like behaviors.

B. Behavioral Tests for Antidepressant Efficacy

1. Sucrose (B13894) Preference Test (SPT) for Anhedonia:

  • Principle: This test measures anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over plain water.

  • Protocol:

    • Acclimation: For 48 hours, animals are presented with two bottles, one containing 1% sucrose solution and the other containing plain water.

    • Deprivation: Following acclimation, animals are deprived of water and food for 24 hours.

    • Testing: Animals are then presented with the two bottles again for 1-2 hours. The consumption of each liquid is measured.

    • Calculation: Sucrose preference is calculated as: (Sucrose intake / Total fluid intake) x 100%.

2. Forced Swim Test (FST) for Behavioral Despair:

  • Principle: This test is based on the observation that animals will cease to struggle and become immobile when placed in an inescapable stressful situation. Antidepressants are known to increase the latency to immobility and decrease the total duration of immobility.[1][3][4]

  • Protocol:

    • Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

    • Procedure: Animals are placed in the water for a 6-minute session. The duration of immobility (floating with minimal movements to keep the head above water) is recorded during the last 4 minutes of the test.

3. Tail Suspension Test (TST) for Behavioral Despair (for mice):

  • Principle: Similar to the FST, this test induces a state of behavioral despair.

  • Protocol:

    • Apparatus: Mice are suspended by their tail from a ledge using adhesive tape, approximately 50 cm above the floor.

    • Procedure: The duration of immobility over a 6-minute period is recorded.

C. Quantitative Data Summary
GroupTreatmentSucrose Preference (%)Immobility Time in FST (s)Immobility Time in TST (s)
1Vehicle Control
2CUMS + Vehicle
3CUMS + this compound (Dose 1)
4CUMS + this compound (Dose 2)
5CUMS + Positive Control (e.g., Fluoxetine)

This table should be populated with the mean ± SEM for each experimental group.

D. Experimental Workflow

G cluster_0 Acclimation & Baseline cluster_1 CUMS & Treatment cluster_2 Efficacy Assessment acclimation Animal Acclimation (1 week) baseline Baseline Behavioral Tests (e.g., SPT) acclimation->baseline cums Chronic Unpredictable Mild Stress (4-6 weeks) baseline->cums treatment Daily Treatment Administration (Vehicle, Compound, Positive Control) cums->treatment behavioral_tests Post-CUMS Behavioral Tests (SPT, FST, TST) treatment->behavioral_tests biochemical_analysis Biochemical & Molecular Analysis (e.g., Brain tissue analysis) behavioral_tests->biochemical_analysis

Caption: Workflow for CUMS-induced depression model.

II. Anti-Neuroinflammatory Efficacy Testing

Neuroinflammation is implicated in the pathophysiology of various neurological and psychiatric disorders. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and can be used to establish a model of acute neuroinflammation.[5][6]

A. Animal Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation

Experimental Protocol:

  • Animals: Male C57BL/6 mice or Sprague-Dawley rats are suitable for this model.

  • LPS Administration: A single intraperitoneal (i.p.) injection of LPS (e.g., 0.5-1 mg/kg) is administered to induce a systemic inflammatory response leading to neuroinflammation.

  • Treatment: this compound can be administered prior to (pre-treatment) or after (post-treatment) the LPS challenge.

  • Tissue Collection: Animals are euthanized at specific time points after LPS injection (e.g., 2, 6, 24 hours) to collect brain tissue (hippocampus, prefrontal cortex) and blood samples.

B. Assessment of Neuroinflammation

1. Pro-inflammatory Cytokine Measurement:

  • Principle: Neuroinflammation is characterized by the increased production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]

  • Protocol (ELISA):

    • Brain tissue is homogenized in a lysis buffer containing protease inhibitors.

    • The homogenate is centrifuged, and the supernatant is collected.

    • Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the levels of TNF-α, IL-1β, and IL-6 in the brain homogenates and serum, following the manufacturer's instructions.

2. Microglia Activation Analysis:

  • Principle: Microglia are the resident immune cells of the brain and become activated in response to inflammatory stimuli. Activated microglia can be identified by changes in their morphology and the expression of specific markers like Iba1.

  • Protocol (Immunohistochemistry):

    • Animals are transcardially perfused with saline followed by 4% paraformaldehyde.

    • Brains are removed, post-fixed, and cryoprotected.

    • Coronal brain sections (e.g., 30 µm) are cut using a cryostat.

    • Sections are incubated with a primary antibody against Iba1, followed by a fluorescently labeled secondary antibody.

    • Images are captured using a fluorescence microscope, and the morphology and density of Iba1-positive cells are analyzed.

C. Quantitative Data Summary
GroupTreatmentTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)Iba1-positive Cell Density (cells/mm²)
1Saline + Vehicle
2LPS + Vehicle
3LPS + this compound (Dose 1)
4LPS + this compound (Dose 2)
5LPS + Positive Control (e.g., Dexamethasone)

This table should be populated with the mean ± SEM for each experimental group.

D. Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription Compound 8-Hydroxyhyperforin 8,1-hemiacetal Compound->NFkB Inhibits?

Caption: Putative mechanism of anti-neuroinflammatory action.

III. General Considerations

  • Pharmacokinetics: Preliminary pharmacokinetic studies are recommended to determine the optimal dosage, route of administration, and timing for this compound.

  • Toxicity: Acute and chronic toxicity studies should be conducted to ensure the safety of the compound at the tested doses.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

  • Statistical Analysis: Appropriate statistical methods should be used to analyze the data, such as ANOVA followed by post-hoc tests for multiple group comparisons.

These application notes provide a comprehensive starting point for investigating the therapeutic potential of this compound. The selection of specific models and endpoints will depend on the research question and the observed biological activities of the compound.

References

Application Notes and Protocols for 8-Hydroxyhyperforin 8,1-hemiacetal in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 8-Hydroxyhyperforin 8,1-hemiacetal in cancer research is currently limited in publicly available literature. The following application notes and protocols are primarily based on research conducted on its parent compound, hyperforin (B191548) , and its derivatives. Researchers should use this information as a guide and optimize protocols specifically for this compound.

Introduction

This compound is a derivative of hyperforin, a major active constituent of St. John's wort (Hypericum perforatum). Hyperforin has demonstrated significant anti-cancer properties in a variety of preclinical models. While the specific activities of this compound are not yet well-defined, its structural similarity to hyperforin suggests it may possess comparable or unique anti-neoplastic activities.

This document provides a summary of the known anti-cancer effects of hyperforin, proposed signaling pathways, and detailed protocols that can be adapted for the investigation of this compound.

Potential Anti-Cancer Applications of Hyperforin Derivatives

Hyperforin and its derivatives have been shown to exert anti-cancer effects through various mechanisms:

  • Induction of Apoptosis: Hyperforin induces programmed cell death in cancer cells through both extrinsic and intrinsic pathways.[1][2][3]

  • Inhibition of Cell Proliferation: It can arrest the growth of various tumor cell lines.[2][4]

  • Suppression of Metastasis and Invasion: Hyperforin and its salts have been shown to inhibit cancer cell migration and invasion.[4][5]

  • Anti-angiogenic Effects: It may interfere with the formation of new blood vessels required for tumor growth.

  • Modulation of Inflammatory Signaling: Hyperforin can downregulate inflammatory mediators that contribute to tumor progression.[6]

Quantitative Data Summary (Based on Hyperforin and its Derivatives)

The following table summarizes the inhibitory concentrations (IC50) of hyperforin and its dicyclohexylammonium (B1228976) salt (Hyp-DCHA) in various cancer cell lines. This data can serve as a starting point for determining the effective concentration range for this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
HyperforinHT29Colorectal Cancer10.33[1]
HyperforinHCT116Colorectal Cancer8.73[1]
Hyp-DCHAC-26Murine Colon Carcinoma5 - 8[4][5]
Hyp-DCHAB16-LU8Murine Melanoma5 - 8[4][5]
Hyp-DCHAHT-1080Human Fibrosarcoma5 - 8[4][5]
Hyp-DCHATRAMP-C1Murine Prostate Cancer5 - 20[4]
Hyp-DCHASK-N-BEHuman Neuroblastoma> 20[4]

Signaling Pathways Modulated by Hyperforin

Hyperforin has been reported to modulate several key signaling pathways involved in cancer progression. Researchers investigating this compound may consider examining its effects on these pathways.

a) Apoptosis Induction Pathways

Hyperforin induces apoptosis by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, leading to the activation of caspases.[1][3]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Hyperforin Hyperforin Hyperforin->Death Receptors activates Hyperforin->Mitochondria induces release Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1. Hyperforin-induced apoptosis signaling pathways.

b) Oncogenic Kinase Inhibition

Hyperforin has been shown to inhibit the activity of several oncogenic kinases and transcription factors that promote cancer cell proliferation, survival, and invasion.[1][3]

G Hyperforin Hyperforin EGFR EGFR Hyperforin->EGFR STAT3 STAT3 Hyperforin->STAT3 ERK ERK EGFR->ERK AKT AKT EGFR->AKT NF-κB NF-κB ERK->NF-κB AKT->NF-κB Proliferation Proliferation NF-κB->Proliferation Survival Survival NF-κB->Survival Invasion Invasion STAT3->Invasion

Figure 2. Inhibition of oncogenic signaling by hyperforin.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer properties of a novel compound like this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HT-29, HCT-116)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Add Compound Add Compound Incubate (24h)->Add Compound Incubate (48-72h) Incubate (48-72h) Add Compound->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Add DMSO Add DMSO Incubate (4h)->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance

Figure 3. Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Migration and Invasion Assays (Transwell Assay)

These assays assess the ability of a compound to inhibit cancer cell migration (through a porous membrane) and invasion (through an extracellular matrix).

Materials:

  • Cancer cells

  • 24-well Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)

  • Serum-free medium and medium with a high concentration of FBS (chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Procedure:

  • Pre-treat cells with the test compound at non-toxic concentrations for 24-48 hours.

  • Resuspend the treated cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the Transwell insert.

  • Add medium with a high concentration of FBS to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of migrated/invaded cells in several random fields under a microscope.

G cluster_prep Cell Preparation cluster_assay Transwell Assay cluster_analysis Analysis Pre-treat cells with compound Pre-treat cells with compound Resuspend in serum-free medium Resuspend in serum-free medium Pre-treat cells with compound->Resuspend in serum-free medium Add cells to upper chamber Add cells to upper chamber Resuspend in serum-free medium->Add cells to upper chamber Add chemoattractant to lower chamber Add chemoattractant to lower chamber Add cells to upper chamber->Add chemoattractant to lower chamber Incubate (24-48h) Incubate (24-48h) Add chemoattractant to lower chamber->Incubate (24-48h) Remove non-migrated cells Remove non-migrated cells Incubate (24-48h)->Remove non-migrated cells Fix and stain migrated cells Fix and stain migrated cells Remove non-migrated cells->Fix and stain migrated cells Count cells Count cells Fix and stain migrated cells->Count cells

Figure 4. Workflow for the Transwell migration/invasion assay.

Conclusion

While direct evidence for the anti-cancer activity of this compound is still needed, the extensive research on its parent compound, hyperforin, provides a strong rationale for its investigation as a potential anti-neoplastic agent. The protocols and data presented here offer a comprehensive starting point for researchers to explore the efficacy and mechanism of action of this compound in various cancer models. Careful experimental design and protocol optimization will be crucial for elucidating the therapeutic potential of this novel compound.

References

Application Notes and Protocols: Investigating 8-Hydroxyhyperforin 8,1-hemiacetal in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a notable absence of published scientific literature, quantitative data, and established experimental protocols specifically detailing the use of "8-Hydroxyhyperforin 8,1-hemiacetal" in the context of neurodegenerative disease models. The following application notes and protocols are therefore extrapolated from research on its parent compound, hyperforin (B191548), and its analogs. These are intended to serve as a foundational guide for researchers and scientists to design and conduct initial investigations into the potential neuroprotective properties of this compound. All proposed methodologies require experimental validation.

Introduction to Hyperforin and its Potential Relevance to Neurodegeneration

Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), has garnered significant attention for its neurobiological effects.[1][2][3] Primarily known for its antidepressant properties, emerging research has highlighted its potential therapeutic role in neurodegenerative diseases, particularly Alzheimer's disease.[1][3] The neuroprotective mechanisms of hyperforin are multifaceted and include:

  • Inhibition of Neurotransmitter Reuptake: Hyperforin can inhibit the reuptake of several neurotransmitters, including serotonin, norepinephrine, and dopamine.[2][4]

  • Anti-inflammatory and Antioxidant Properties: It exhibits anti-inflammatory and antioxidant effects, which are crucial in combating the neuroinflammation and oxidative stress characteristic of neurodegenerative conditions.[1]

  • Modulation of Ion Channels: Hyperforin can increase intracellular sodium and calcium levels and activate the canonical transient receptor potential 6 (TRPC6) channel.[1][5]

  • NMDA Receptor Antagonism: It has been shown to have N-methyl-D-aspartate (NMDA) receptor antagonistic effects, potentially protecting against excitotoxicity.[1][2]

  • Amyloid-beta Disaggregation: In vitro studies have demonstrated that hyperforin can disassemble amyloid-beta (Aβ) aggregates, a key pathological hallmark of Alzheimer's disease.[1][3]

Given this background, this compound, as a derivative of hyperforin, represents a novel compound of interest for neurodegenerative disease research. The following sections outline a hypothetical framework for its investigation.

Hypothetical Application Notes

Potential Mechanisms of Action

Based on the known activities of hyperforin, this compound could potentially exert neuroprotective effects through similar or distinct mechanisms. Initial investigations should focus on its ability to:

  • Reduce neuroinflammation by inhibiting microglial and astrocyte activation.

  • Protect neurons from oxidative stress-induced cell death.

  • Modulate amyloid-beta and tau pathology.

  • Promote synaptic plasticity and neuronal survival.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison between treatment groups (e.g., vehicle control, positive control, different concentrations of this compound).

Table 1: Example Data Table for In Vitro Neuroprotection Assay

Treatment GroupConcentration (µM)Neuronal Viability (%) (Mean ± SD)LDH Release (Fold Change vs. Control) (Mean ± SD)
Vehicle Control-100 ± 5.21.0 ± 0.1
Aβ₄₂ (10 µM)-45 ± 6.83.5 ± 0.4
This compound158 ± 7.12.8 ± 0.3
This compound575 ± 5.91.9 ± 0.2
This compound1088 ± 4.51.2 ± 0.1
Positive Control (e.g., Curcumin)1085 ± 5.01.3 ± 0.2

Experimental Protocols

The following are detailed, yet hypothetical, protocols that can be adapted to evaluate the efficacy of this compound in various neurodegenerative disease models.

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol aims to assess the ability of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a common model for Alzheimer's disease.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Aβ₄₂ peptide (oligomeric form)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 2 hours.

    • Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).

  • Induction of Toxicity: After pre-treatment, add oligomeric Aβ₄₂ (final concentration 10 µM) to the wells (except for the vehicle control group) and incubate for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Assessment of Cytotoxicity (LDH Assay):

    • Collect the cell culture supernatant.

    • Measure LDH release according to the manufacturer's instructions.

Protocol 2: Anti-inflammatory Effects in BV-2 Microglial Cells

This protocol investigates the potential of this compound to suppress the inflammatory response in microglia, which is implicated in neurodegeneration.

Materials:

  • BV-2 murine microglial cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

Methodology:

  • Cell Culture and Seeding: Culture and seed BV-2 cells in 96-well plates as described for SH-SY5Y cells.

  • Treatment: Pre-treat cells with this compound for 2 hours.

  • Induction of Inflammation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measurement of Nitric Oxide (NO):

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines:

    • Use the cell culture supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits.

Protocol 3: In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5XFAD mice)

This protocol outlines a study to evaluate the therapeutic potential of this compound in a relevant animal model.

Materials:

  • 5XFAD transgenic mice and wild-type littermates

  • This compound

  • Vehicle for administration (e.g., corn oil with 1% DMSO)

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Immunohistochemistry reagents (antibodies against Aβ and Iba1)

  • ELISA kits for Aβ₄₀ and Aβ₄₂

Methodology:

  • Animal Grouping and Treatment:

    • Divide 6-month-old 5XFAD mice into treatment and vehicle control groups (n=10-12 per group).

    • Administer this compound (e.g., 10 mg/kg, daily) or vehicle via oral gavage for 3 months.

  • Behavioral Testing:

    • After the treatment period, conduct cognitive assessments using the Morris water maze to evaluate spatial learning and memory.

  • Tissue Collection and Processing:

    • At the end of the study, euthanize the mice and collect brain tissue.

    • Fix one hemisphere for immunohistochemistry and homogenize the other for biochemical analysis.

  • Biochemical Analysis:

    • Measure the levels of soluble and insoluble Aβ₄₀ and Aβ₄₂ in brain homogenates using ELISA.

  • Immunohistochemistry:

    • Stain brain sections with antibodies against Aβ to quantify amyloid plaque load.

    • Stain with an antibody against Iba1 to assess microgliosis.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize a hypothetical signaling pathway and the experimental workflow for in vitro screening.

G cluster_0 Hypothetical Neuroprotective Signaling Pathway of this compound Compound 8-Hydroxyhyperforin 8,1-hemiacetal TRPC6 TRPC6 Activation Compound->TRPC6 NFkB NF-κB Inhibition Compound->NFkB Abeta Aβ Aggregation Compound->Abeta Inhibits Ca_Influx Ca2+ Influx TRPC6->Ca_Influx CREB CREB Phosphorylation Ca_Influx->CREB BDNF BDNF Expression CREB->BDNF Neuronal_Survival Neuronal Survival & Synaptic Plasticity BDNF->Neuronal_Survival Inflammation ↓ Neuroinflammation NFkB->Inflammation Abeta_Disaggregation Aβ Disaggregation Abeta->Abeta_Disaggregation

Caption: Hypothetical signaling cascade of this compound.

G cluster_1 In Vitro Screening Workflow Start Start: Neuronal & Microglial Cell Cultures Pretreat Pre-treatment with This compound Start->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., Aβ) or Inflammation (e.g., LPS) Pretreat->Induce_Toxicity Incubate Incubation (24h) Induce_Toxicity->Incubate Assess_Viability Assess Neuronal Viability (MTT, LDH) Incubate->Assess_Viability Assess_Inflammation Assess Inflammatory Markers (NO, TNF-α, IL-6) Incubate->Assess_Inflammation Data_Analysis Data Analysis & Interpretation Assess_Viability->Data_Analysis Assess_Inflammation->Data_Analysis

Caption: Workflow for in vitro screening of this compound.

References

Troubleshooting & Optimization

"8-Hydroxyhyperforin 8,1-hemiacetal" stability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Hydroxyhyperforin 8,1-hemiacetal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound seems to be degrading rapidly. What are the optimal storage conditions?

A1: this compound, a derivative of hyperforin, is susceptible to degradation. For optimal stability, stock solutions should be stored at -20°C or lower, protected from light and air.[1][2] The choice of solvent is also critical; polar solvents, particularly acidified methanolic solutions, have been shown to improve the stability of the parent compound, hyperforin.[3] Nonpolar solvents should be avoided for long-term storage.[3]

Q2: I am observing unexpected peaks in my chromatogram after a short period of storing my sample in an aqueous buffer. What could be causing this?

A2: The appearance of new peaks likely indicates the degradation of this compound. The parent compound, hyperforin, is known to be unstable in aqueous solutions, with degradation accelerated by acidic conditions.[4][5] Degradation in aqueous media can lead to the formation of products such as furohyperforin (B1247566) and its hydroperoxide and isomers.[4][6] To minimize degradation in aqueous buffers, prepare solutions fresh and use them immediately. If storage is necessary, it should be for a very short duration at 2-8°C and protected from light.

Q3: Can I work with this compound on the benchtop under normal laboratory lighting?

A3: It is highly recommended to minimize exposure to light. Hyperforin, the parent compound, is photosensitive, and light exposure significantly accelerates its degradation.[1][3] All work with this compound and its solutions should be performed in a shaded environment or by using amber-colored vials and glassware to protect the compound from light-induced degradation.[1]

Q4: What are some strategies to improve the stability of this compound in my formulations?

A4: Based on studies of hyperforin, several strategies can be employed to enhance stability. The inclusion of antioxidants, such as a combination of 1% ascorbic acid and 0.1% citric acid, has been shown to have a stabilizing effect in the solid state.[3] For solutions, forming inclusion complexes with cyclodextrins, specifically 1.8-methyl-β-cyclodextrin, has demonstrated excellent stabilization.[3] Additionally, using a silica (B1680970) gel matrix for solid formulations can also improve stability.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Purity in Solid Compound Exposure to air, light, or high temperatures.Store the solid compound at 2-8°C or frozen, protected from air and light as recommended.[2] Consider storage in an inert atmosphere (e.g., under argon or nitrogen).
Inconsistent Results in Biological Assays Degradation of the compound in the assay medium.Prepare fresh dilutions of the compound in the assay medium immediately before each experiment. Minimize the incubation time as much as possible.
Precipitation of Compound in Aqueous Buffer Low aqueous solubility.The parent compound, hyperforin, has poor water solubility.[1] Consider using a co-solvent such as DMSO or ethanol, but be mindful of the final concentration and potential effects on your experiment. Ensure the final concentration of the organic solvent is compatible with your assay.
Rapid Degradation in Nonpolar Solvents Inherent instability in nonpolar environments.As observed with hyperforin, stability decreases as the polarity of the solvent decreases.[3] If a nonpolar solvent is required for an extraction or a specific step, perform the step quickly and at a low temperature. Evaporate the solvent and redissolve the compound in a more stable medium for storage.

Stability Data Summary

Table 1: Influence of Solvent on Hyperforin Stability

SolventStorage ConditionsDegradationReference
Methanol (B129727)/Water20°C, 30 days19%[3]
n-Hexane24 hours97%[3]
Acidified Methanol-More stable than methanol alone[3]
Basic Methanol-Complete decomposition[3]

Table 2: Influence of Physical Conditions on Hyperforin Stability

ConditionEffect on StabilityRecommendationReference
Light ExposureAccelerates degradationWork in a shaded environment or use amber vials.[1][3]
TemperatureHigher temperatures increase degradation ratesStore at -20°C for optimal stability.[1]
pH (Aqueous)Unstable in acidic and basic conditionsPrepare aqueous solutions fresh and use immediately.[3][4]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

  • Weigh the desired amount of this compound in a light-protected environment.

  • Dissolve the compound in a minimal amount of a suitable polar solvent (e.g., methanol).

  • For enhanced stability, consider preparing the stock solution in an acidified methanolic solution (e.g., methanol with 0.1% citric acid).

  • Store the stock solution in an amber vial at -20°C or below.

  • Before use, allow the solution to equilibrate to room temperature slowly and in the dark.

Protocol 2: General Handling for Experimental Use

  • When preparing dilutions for experiments, work under subdued light.

  • Use amber-colored microplates or cover standard plates with foil to protect them from light during incubation.

  • Prepare aqueous dilutions immediately before adding them to the experimental system.

  • If an experiment requires prolonged incubation, consider the stability of the compound under the specific assay conditions (pH, temperature, aqueous environment) and include appropriate controls to monitor for degradation.

Visual Guides

References

Navigating the Solubility of 8-Hydroxyhyperforin 8,1-hemiacetal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility characteristics of a compound is a critical first step in experimental design. This technical support center provides a comprehensive guide to the solubility of "8-Hydroxyhyperforin 8,1-hemiacetal" in DMSO and other common laboratory solvents, complete with troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: "this compound" is a hydrophobic compound, and as such, it exhibits poor solubility in aqueous solutions. A predicted water solubility for this compound is very low, in the range of 0.0012 g/L[1]. It is, however, expected to be soluble in organic solvents. While specific experimental data for a wide range of solvents is limited, it is reported to be soluble in Dimethyl Sulfoxide (DMSO). One supplier suggests a solubility of up to 10 mM in DMSO.

Q2: I am having trouble dissolving this compound in my desired solvent. What can I do?

A2: If you are encountering difficulties in dissolving the compound, consider the following troubleshooting steps:

  • Increase Sonication Time: Gentle warming and extended sonication can aid in the dissolution of stubborn compounds.

  • Use a Co-solvent: If direct dissolution in a single solvent is problematic, especially when preparing aqueous dilutions from a DMSO stock, consider using a co-solvent.

  • Prepare a High-Concentration Stock: Dissolve the compound in a strong organic solvent like DMSO at a high concentration first. Then, dilute this stock solution into your aqueous buffer or media. Be aware that adding a concentrated organic stock to an aqueous solution can sometimes cause the compound to precipitate. To mitigate this, try adding the stock solution dropwise while vortexing the aqueous solution.

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. Here are some strategies to overcome this:

  • Lower the Final Concentration: The simplest solution is often to reduce the final concentration of the compound in the aqueous solution.

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, try adding the DMSO stock to the aqueous buffer slowly while vigorously stirring or vortexing. This can help to disperse the compound more effectively.

  • Incorporate a Surfactant or Solubilizing Agent: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of the hydrophobic compound.

Solubility Data

The following table summarizes the available solubility information for "this compound". It is important to note that much of the available data for solvents other than water and DMSO is based on predictions and the known behavior of the closely related parent compound, hyperforin.

SolventPredicted/Reported SolubilityNotes
Water0.0012 g/L (Predicted)[1]Practically insoluble.
Dimethyl Sulfoxide (DMSO)Soluble (up to 10 mM reported)The recommended solvent for preparing stock solutions.
EthanolLikely solubleHyperforin, a related compound, is soluble in ethanol.
MethanolLikely solubleHyperforin is soluble in methanol.
AcetoneLikely solubleHyperforin is soluble in acetone.
AcetonitrileLikely solubleUsed as a solvent in HPLC analysis of related compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of "this compound" (Molecular Weight: 552.78 g/mol ) in DMSO.

Materials:

  • "this compound" solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the Compound: Accurately weigh out 5.53 mg of "this compound" using an analytical balance.

  • Add Solvent: Transfer the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for preparing a 10 mM stock solution.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol outlines the dilution of the 10 mM DMSO stock solution to a final concentration of 10 µM in a cell culture medium.

Materials:

  • 10 mM "this compound" in DMSO (from Protocol 1)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

  • Vortex mixer

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:10 in sterile DMSO to obtain a 1 mM solution. This can make the final dilution more accurate.

  • Final Dilution: To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. If using the 1 mM intermediate stock, add 10 µL to 990 µL of medium.

  • Mixing: Immediately after adding the stock solution, vortex the solution gently or mix by pipetting up and down to ensure homogeneity and minimize the risk of precipitation.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiments.

logical_relationship cluster_dilution Dilution for Cell-Based Assays stock 10 mM Stock in DMSO intermediate 1 mM Intermediate Stock (Optional) stock->intermediate 1:10 Dilution in DMSO working 10 µM Working Solution in Cell Culture Medium stock->working 1:1000 Dilution in Medium intermediate->working 1:100 Dilution in Medium

Dilution scheme for cell-based experiments.

References

Technical Support Center: Optimizing "8-Hydroxyhyperforin 8,1-hemiacetal" Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and experimental conditions for "8-Hydroxyhyperforin 8,1-hemiacetal" in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its known biological activities?

"this compound" is a derivative of hyperforin (B191548), a major active constituent of St. John's Wort (Hypericum perforatum). Hyperforin and its analogues are known to possess a range of biological activities, including antidepressant, anxiolytic, antioxidant, anti-inflammatory, and anticarcinogenic effects. While specific data for the 8,1-hemiacetal derivative is limited, it is expected to exhibit similar, though potentially modulated, activities to hyperforin. The primary mechanism of action for hyperforin involves the inhibition of the reuptake of several neurotransmitters, including serotonin, norepinephrine, and dopamine, by elevating intracellular sodium ion concentrations.[1][2][3] This is thought to be mediated through the activation of the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6).[4]

Q2: What is a recommended starting concentration for in vitro experiments?

Direct experimental data for "this compound" is scarce. However, based on the cytotoxic and growth inhibitory activities of the parent compound, hyperforin, and its other derivatives, a starting concentration range of 1 µM to 25 µM is recommended for initial in vitro studies.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Quantitative Data on Related Hyperforin Compounds:

CompoundCell Line(s)EndpointEffective Concentration (IC50/GI50)Reference
Hyperforin Analogue 1HL-60, HL-60/DOX, MDA-MB, SKW-3, K-562Cytotoxicity3.42 - 5.87 µM[5]
Hyperforin Analogue 2HL-60, HL-60/DOX, MDA-MB, SKW-3, K-562Cytotoxicity1.48 - 8.21 µM[5]
HyperforinK562, U937, LN229Growth Inhibition14.9 - 19.9 µM

Q3: How should I prepare a stock solution of "this compound"?

Due to its lipophilic nature, "this compound" is expected to have poor solubility in aqueous solutions.

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.

  • Stock Concentration: A starting stock concentration of 10 mM in DMSO is advisable. For example, to prepare a 10 mM stock solution of "this compound" (Molecular Weight: 552.78 g/mol ), dissolve 5.53 mg of the compound in 1 mL of high-purity DMSO.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light and air.

Q4: What is the stability of "this compound" in cell culture media?

Hyperforin is known to be unstable in solution, particularly when exposed to light and air.[6] The 8,1-hemiacetal derivative is likely to share this instability.

  • Recommendation: Prepare fresh dilutions of the compound in your cell culture medium immediately before each experiment.

  • Precaution: Avoid prolonged storage of the compound in aqueous solutions, including cell culture media. If temporary storage is necessary, keep the solution on ice and protected from light.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium

  • Cause: The lipophilic nature of "this compound" can lead to precipitation when diluted into aqueous cell culture medium. The final concentration of DMSO in the culture medium may also be too low to maintain solubility.

  • Troubleshooting Steps:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%). However, a slightly higher DMSO concentration (e.g., 0.1% - 0.2%) may be necessary to maintain solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

    • Serial Dilutions: Prepare intermediate dilutions of your DMSO stock solution in cell culture medium before making the final dilution. This gradual decrease in solvent polarity can help prevent precipitation.

    • Vortexing/Mixing: Vortex the diluted solution gently but thoroughly before adding it to your cell culture plates.

    • Serum Concentration: If using a serum-containing medium, the proteins in the serum may help to stabilize the compound. Consider if the serum concentration in your experimental medium is sufficient.

Issue 2: High Variability or Poor Reproducibility of Results

  • Cause: This can be due to the instability of the compound, leading to a decrease in its effective concentration over the course of the experiment. Inconsistent preparation of the compound solution can also contribute.

  • Troubleshooting Steps:

    • Fresh Preparations: Always use freshly prepared dilutions of "this compound" for each experiment.

    • Protect from Light: Perform dilutions and experimental setup under subdued lighting conditions to minimize light-induced degradation. Use amber-colored tubes and plates if possible.

    • Consistent Protocol: Adhere to a strict and consistent protocol for preparing and diluting the compound.

    • Time-Course Experiment: If the experiment spans a long duration (e.g., > 24 hours), consider replacing the medium with freshly prepared compound at intermediate time points.

Issue 3: Unexpected Cytotoxicity

  • Cause: The compound may be more potent in your specific cell line than anticipated. Alternatively, the DMSO concentration in your final culture volume may be too high.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a preliminary cytotoxicity assay (e.g., MTT, LDH release) with a wide range of concentrations to determine the cytotoxic threshold for your cell line.

    • Vehicle Control: Always include a vehicle control (DMSO at the same final concentration) to distinguish between compound-induced cytotoxicity and solvent-induced toxicity.

    • Reduce Incubation Time: Consider reducing the incubation time with the compound.

Experimental Protocols

Protocol 1: Preparation of "this compound" for In Vitro Assays

  • Stock Solution Preparation:

    • Allow the vial of "this compound" to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution in sterile, high-purity DMSO.

    • Vortex gently until the compound is fully dissolved.

    • Aliquot the stock solution into small, single-use volumes in amber-colored microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation (for a final concentration of 10 µM in 1 mL of medium):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium (resulting in a 100 µM solution). Mix gently by pipetting.

    • Add 100 µL of the 100 µM intermediate dilution to 900 µL of cell culture medium to achieve the final 10 µM concentration.

    • The final DMSO concentration will be 0.1%. Prepare a vehicle control with 0.1% DMSO in the same medium.

    • Use the working solution immediately.

Protocol 2: General Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of "this compound" in cell culture medium as described in Protocol 1.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis stock 10 mM Stock in DMSO intermediate Intermediate Dilution in Medium stock->intermediate Dilute working Final Working Solution intermediate->working Dilute treat Treat Cells working->treat seed Seed Cells seed->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure calculate Calculate Viability measure->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: General experimental workflow for in vitro studies.

signaling_pathway hyperforin Hyperforin Derivative trpc6 TRPC6 Channel hyperforin->trpc6 Activates na_influx Na+ Influx trpc6->na_influx Mediates transporters Neurotransmitter Transporters (SERT, NET, DAT) na_influx->transporters Alters Gradient for reuptake_inhibition Inhibition of Neurotransmitter Reuptake transporters->reuptake_inhibition Leads to

Caption: Postulated signaling pathway for hyperforin derivatives.

References

Technical Support Center: Isolation of Hyperforin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of hyperforin (B191548) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in isolating hyperforin and its derivatives?

The primary challenges in isolating hyperforin and its derivatives stem from the inherent instability of the molecule. Hyperforin is highly sensitive to environmental factors such as light, oxygen, and heat, which can lead to rapid degradation.[1][2][3] Its lipophilic nature and poor solubility in aqueous solutions also present significant hurdles during extraction and purification.[4][5]

Q2: What are the common degradation products of hyperforin?

Under unfavorable conditions, hyperforin can degrade into several products. The most frequently identified degradation products are furohyperforin (B1247566), furohyperforin hydroperoxide, and furohyperforin isomer a.[4][6][7] Oxidative processes can also lead to the formation of compounds with a C3 to C9 hemiketal/heterocyclic bridge or furan/pyran derivatives.[1]

Q3: What are the optimal storage conditions for purified hyperforin?

To minimize degradation, purified hyperforin should be stored under an inert atmosphere (e.g., nitrogen) at low temperatures.[8] Long-term storage at -70°C under nitrogen is recommended.[8][9] For shorter periods, storage at -20°C under nitrogen has shown to be effective.[8][9][10]

Q4: How can I improve the stability of hyperforin during the isolation process?

Several strategies can be employed to enhance hyperforin stability during isolation:

  • Protection from Light: All steps should be performed in the dark or under amber light to prevent photodegradation.[5][11]

  • Exclusion of Oxygen: Working under an inert atmosphere (e.g., nitrogen or argon) is crucial.[8][9] Mobile phases for chromatography can be sparged with helium, and evaporation or freeze-drying should be conducted under nitrogen.[8][10]

  • Use of Antioxidants: Adding antioxidants like ascorbic acid to the extraction solvents and mobile phases can help prevent oxidation.[8][9][10]

  • Temperature Control: Maintaining low temperatures throughout the isolation process is essential to reduce degradation rates.[1][12]

  • pH Control: Acidified methanolic solutions have a stabilizing effect, while basic conditions lead to complete decomposition.[5][11]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the isolation of hyperforin derivatives.

Problem 1: Low Yield of Hyperforin
Possible Cause Suggested Solution
Degradation during extraction Implement stabilization strategies such as adding antioxidants (e.g., ascorbic acid) to the extraction solvent, working under an inert atmosphere, and protecting the sample from light.[8][9] Use of frozen plant material (-20°C) for extraction can also be beneficial.[8][10]
Inefficient extraction solvent For hyperforin, which is lipophilic, nonpolar solvents like n-hexane are effective.[8][13] Supercritical CO2 extraction is a modern technique that can offer high selectivity.[2] Ethanol can also be used, but may co-extract more polar compounds.[14]
Losses during purification steps Optimize chromatographic conditions to minimize peak broadening and tailing. Ensure that all evaporation steps are carried out under reduced pressure and low temperature.[8] Be aware that total losses during the entire isolation procedure can be significant, potentially around 85%.[9]
Problem 2: Presence of Impurities and Degradation Products in the Final Isolate
Possible Cause Suggested Solution
Oxidation Ensure strict exclusion of oxygen at every step. Purge all solvents with an inert gas and handle samples under a nitrogen blanket.[8][9] The presence of peroxides in solvents should be checked and eliminated.[8]
Photodegradation Use amber glassware and protect all solutions and fractions from light.[1][5]
Ineffective purification Employ high-resolution purification techniques like preparative High-Performance Liquid Chromatography (HPLC).[8][10] Use silica (B1680970) gel column chromatography for initial separation of lipophilic substances.[8][10]
Co-elution of related derivatives Adhyperforin, a common analogue, may co-elute with hyperforin. Optimize the chromatographic method (e.g., mobile phase composition, gradient) to achieve baseline separation.

Data Presentation

Table 1: Stability of Hyperforin under Different Storage Conditions

TemperatureAtmosphereDurationDegradationReference
-20°CNitrogen8 monthsNo statistically significant difference from reference at -196°C[8][9]
-30°CNormal8 monthsNo statistically significant difference from reference at -196°C[8][9]
4°CNormal/NitrogenNot specifiedSignificant degradation[8]
20°CNormal/NitrogenNot specifiedSignificant degradation[8]
20°C (in n-hexane)Not specified24 hours97%[5][11]
20°C (in methanol/water)Not specified30 days19%[5][11]

Table 2: Purity and Yield of Hyperforin after Isolation

ParameterValueReference
Purity after preparative HPLC>99.9%[8]
Total loss during isolation procedure~85%[9]

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of Hyperforin

This protocol is based on the methodology described by Maisenbacher & Kovar (1992) and subsequent refinements.

  • Plant Material Preparation: Use deep-frozen (-20°C) blossoms of Hypericum perforatum.[8][10]

  • Extraction:

    • Homogenize the frozen blossoms with n-hexane containing an antioxidant (e.g., ascorbic acid) using a high-shear mixer (e.g., Ultra Turrax) at room temperature.[8][10]

    • Perform the extraction under an inert nitrogen atmosphere.

  • Initial Separation:

    • Concentrate the n-hexane extract under reduced pressure.

    • Subject the concentrated extract to silica gel column chromatography to separate the lipophilic substances. The mobile phase should also be protected with an antioxidant.[8][9]

  • Fraction Collection: Collect the fractions containing hyperforin, as identified by a suitable analytical method (e.g., TLC or HPLC).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification of Hyperforin
  • System Preparation: Use a preparative HPLC system with a suitable column (e.g., C18).

  • Mobile Phase: A typical mobile phase can be a mixture of methanol, water, and an acidifier (e.g., phosphoric acid) to maintain an acidic pH, which enhances stability.[5] Sparge the mobile phase with helium to remove dissolved oxygen.[8][10]

  • Injection and Elution: Inject the enriched fraction from the column chromatography step. Elute using an isocratic or gradient method to separate hyperforin from other compounds.

  • Fraction Collection: Collect the peak corresponding to hyperforin.

  • Solvent Evaporation: Evaporate the mobile phase from the collected fraction under reduced pressure and at a low temperature.[8][10]

  • Freeze-Drying: Remove any remaining water by freeze-drying under a nitrogen atmosphere to obtain the purified hyperforin.[8][10]

Visualizations

Experimental_Workflow_for_Hyperforin_Isolation cluster_extraction Extraction cluster_purification Purification cluster_final_steps Final Steps start Start: Deep-frozen Hypericum perforatum blossoms (-20°C) extraction Homogenization with n-hexane + antioxidant (under N2) start->extraction column_chrom Silica Gel Column Chromatography extraction->column_chrom Crude Extract prep_hplc Preparative HPLC (Helium sparged mobile phase) column_chrom->prep_hplc evaporation Evaporation (Reduced pressure, low temp) prep_hplc->evaporation Purified Fraction freeze_drying Freeze-drying (under N2) evaporation->freeze_drying storage Storage (-70°C, under N2) freeze_drying->storage

Caption: Workflow for the isolation and purification of hyperforin.

Troubleshooting_Hyperforin_Degradation cluster_causes Potential Causes of Degradation cluster_solutions Preventative Measures start Low Purity or Yield of Hyperforin oxidation Oxidation start->oxidation photodegradation Photodegradation start->photodegradation thermal_degradation Thermal Degradation start->thermal_degradation ph_instability pH Instability start->ph_instability inert_atm Work under inert atmosphere (N2) + Use antioxidants oxidation->inert_atm light_protection Use amber glassware & protect from light photodegradation->light_protection low_temp Maintain low temperatures thermal_degradation->low_temp acidic_ph Maintain acidic pH ph_instability->acidic_ph end Improved Purity and Yield inert_atm->end light_protection->end low_temp->end acidic_ph->end

Caption: Troubleshooting guide for hyperforin degradation.

References

Preventing oxidation of "8-Hydroxyhyperforin 8,1-hemiacetal" in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of 8-Hydroxyhyperforin 8,1-hemiacetal during experiments. Given its structural similarity to hyperforin (B191548), a notoriously unstable compound, meticulous handling is paramount to ensure experimental reproducibility and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to oxidation?

A1: this compound is a derivative of hyperforin, a major active constituent of St. John's Wort (Hypericum perforatum). Like hyperforin, it possesses a complex structure with multiple reactive sites, making it highly susceptible to degradation through oxidation when exposed to air, light, and acidic conditions. This instability can lead to the formation of various degradation products, potentially altering its biological activity.

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical for maintaining the integrity of the compound. Long-term storage at -70°C under a nitrogen atmosphere is recommended.[1] For shorter periods, storage at -20°C under nitrogen is also acceptable.[1][2][3] It is crucial to minimize exposure to light and atmospheric oxygen.

Q3: What are the primary factors that accelerate the degradation of this compound?

A3: The main factors contributing to the degradation of hyperforin and its derivatives are:

  • Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidative degradation.

  • Light: Photochemical degradation can occur upon exposure to light.[2]

  • Temperature: Elevated temperatures accelerate the rate of degradation.[2][3]

  • pH: Acidic conditions can promote the degradation of hyperforin.

Q4: Can I use antioxidants to protect this compound in my experiments?

A4: Yes, incorporating antioxidants can help mitigate oxidation. Ascorbic acid (Vitamin C) has been used to protect mobile phases during the purification of hyperforin.[1] Other common antioxidants like Butylated Hydroxytoluene (BHT) or Trolox could also be considered, but their compatibility and effectiveness should be tested for your specific experimental setup.

Troubleshooting Guide

Issue: Inconsistent experimental results when using this compound.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature under an inert atmosphere.

      • Use Freshly Prepared Solutions: Prepare solutions of the compound immediately before use. Avoid storing solutions for extended periods, even at low temperatures.

      • Inert Atmosphere Handling: For all manipulations (weighing, dissolving), use an inert atmosphere (e.g., a glove box or Schlenk line with nitrogen or argon gas).

      • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

      • Incorporate Antioxidants: Consider adding a compatible antioxidant to your solvent or media.

  • Possible Cause 2: Contamination in Cell Culture.

    • Troubleshooting Steps:

      • Microbial Contamination: Natural product extracts can sometimes introduce microbial contamination. Visually inspect cultures for turbidity, color changes, or filamentous growth.

      • Sterile Filtration: Filter-sterilize your final solution using a 0.22 µm syringe filter before adding it to cell cultures.

      • Aseptic Technique: Ensure strict aseptic technique is followed during all manipulations.

  • Possible Cause 3: Oxidative Browning of Culture Media.

    • Troubleshooting Steps:

      • Phenolic Oxidation: The compound, being a phenolic derivative, can oxidize and cause discoloration of the culture medium. This is a sign of degradation.

      • Antioxidants in Media: The inclusion of antioxidants like ascorbic acid or citric acid in the culture media can help prevent this browning.[4]

      • Activated Charcoal: In severe cases, adding a small amount of activated charcoal to the media can adsorb the phenolic compounds causing browning, though this may also adsorb your compound of interest and should be used with caution.[4]

Data Presentation: Stability of Hyperforin

While specific quantitative stability data for this compound is limited, the stability of its parent compound, hyperforin, provides a valuable reference.

Storage ConditionAtmosphereDurationStability/DegradationReference
-196°C (Liquid Nitrogen)Normal8 monthsReference standard, considered stable.[1]
-70°CNitrogenLong-termRecommended for long-term storage to minimize degradation.[1]
-30°CNormal8 monthsNo statistically significant difference in degradation compared to storage at -196°C.[1]
-20°CNitrogen8 monthsNo statistically significant difference in degradation compared to storage at -196°C.[1]
-20°CNormal6 monthsHyperforin was more stable than flavonoids at this temperature.[2][3]
4°CNitrogen-More degradation observed compared to -20°C.[1]
20°CNitrogen-Significant degradation.[1]
40°C / 75% Relative HumidityNormal6 monthsHighest level of degradation observed among the tested conditions.[2][3]
Room Temperature (in solution, exposed to air & light)Normal-Hyperforin was found to be completely unstable.[5]
37°C (in placental homogenate)Normal360 minsA loss of approximately 10-18% was observed.[6]

Experimental Protocols

Protocol 1: Weighing and Dissolving this compound under an Inert Atmosphere

This protocol minimizes exposure to atmospheric oxygen during the critical steps of weighing and initial dissolution.

  • Preparation:

    • Place a clean, dry weighing boat, a spatula, and a vial containing the solid this compound into the antechamber of a glove box.

    • Place a sealed vial of degassed solvent (e.g., DMSO, ethanol) and a set of micropipettes inside the glove box.

    • Purge the antechamber with an inert gas (argon or nitrogen) according to the glove box manufacturer's instructions.

  • Weighing:

    • Move the items from the antechamber into the main chamber of the glove box.

    • Allow the compound vial to equilibrate to the glove box temperature before opening to prevent condensation.

    • Carefully weigh the desired amount of the compound onto the weighing boat using an analytical balance inside the glove box.

  • Dissolution:

    • Transfer the weighed powder into a clean, appropriately sized vial.

    • Using a micropipette, add the desired volume of degassed solvent to the vial.

    • Gently vortex or sonicate the vial until the compound is completely dissolved.

    • Seal the vial tightly before removing it from the glove box.

Protocol 2: Preparation of a Stock Solution for In Vitro Experiments

This protocol outlines the steps for preparing a stock solution that can be used for cell culture or other in vitro assays.

  • Inert Atmosphere Dissolution:

    • Follow Protocol 1 to weigh and dissolve the this compound in a suitable solvent (e.g., sterile, degassed DMSO) to create a high-concentration primary stock solution.

  • Sterile Filtration:

    • In a sterile biosafety cabinet, draw the dissolved compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a sterile, light-protected microcentrifuge tube or vial.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Flush the headspace of each aliquot tube with nitrogen or argon before sealing.

    • Store the aliquots at -70°C, protected from light.

  • Preparation of Working Solutions:

    • When needed, thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the final working concentration in pre-warmed, degassed cell culture medium or buffer immediately before adding to your experiment.

Mandatory Visualizations

Signaling Pathways

This compound, as a derivative of hyperforin, is expected to interact with similar cellular targets. The following diagrams illustrate key signaling pathways potentially modulated by this compound.

PXR_Activation_Pathway cluster_cell Hepatocyte PXR PXR Complex PXR-RXR Heterodimer PXR->Complex Heterodimerizes with RXR RXR RXR->Complex Compound 8-Hydroxyhyperforin 8,1-hemiacetal Compound->PXR Binds DNA PXR Response Elements (in DNA) Complex->DNA Binds to TargetGenes Target Gene Transcription (e.g., CYP3A4, MDR1) DNA->TargetGenes Activates Metabolism Increased Xenobiotic Metabolism & Efflux TargetGenes->Metabolism

Caption: Pregnane X Receptor (PXR) Activation Pathway.

TRPC6_Modulation_Pathway cluster_neuron Neuron Compound 8-Hydroxyhyperforin 8,1-hemiacetal TRPC6 TRPC6 Channel Compound->TRPC6 Activates Na_Ca_Influx Na+ and Ca2+ Influx TRPC6->Na_Ca_Influx Mediates MembraneDepolarization Membrane Depolarization Na_Ca_Influx->MembraneDepolarization NeurotransmitterTransporters Neurotransmitter Transporters (e.g., for Serotonin, Dopamine) MembraneDepolarization->NeurotransmitterTransporters Reduces Na+ gradient for ReducedUptake Reduced Neurotransmitter Reuptake NeurotransmitterTransporters->ReducedUptake Leads to

Caption: TRPC6 Channel Modulation Pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Storage Store Compound (-70°C, N2) Weighing Weigh in Glove Box Storage->Weighing Dissolving Dissolve in Degassed Solvent Weighing->Dissolving Sterilization Sterile Filter (0.22 µm) Dissolving->Sterilization Aliquoting Aliquot & Store (-70°C, N2) Sterilization->Aliquoting Thaw Thaw Single Aliquot Aliquoting->Thaw Dilution Dilute in Degassed Medium/Buffer Thaw->Dilution Application Apply to Experiment (e.g., Cell Culture) Dilution->Application Data Data Collection & Analysis Application->Data

Caption: Workflow for Handling this compound.

References

Technical Support Center: Optimizing 8-Hydroxyhyperforin 8,1-hemiacetal Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of "8-Hydroxyhyperforin 8,1-hemiacetal" from Hypericum perforatum (St. John's Wort). As this compound is a derivative of hyperforin (B191548), the extraction methodologies and challenges are closely related.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction process.

Issue 1: Low or No Yield of Target Compound

Possible Cause Troubleshooting Step
Inappropriate Solvent Selection "this compound," like its parent compound hyperforin, is lipophilic.[1] Ensure you are using a non-polar or semi-polar solvent. For optimal results, consider solvents such as n-hexane, ethyl acetate (B1210297), or supercritical CO2.[1][2] Ethanol (B145695) and methanol, particularly in mixtures with water, can also be effective but may co-extract a wider range of compounds.[3]
Degradation During Extraction Hyperforin and its derivatives are highly sensitive to light, oxygen, and heat.[4] Perform the extraction in the dark or under amber light. Purge all solvents and the extraction vessel with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.[4] Maintain a low extraction temperature; for instance, supercritical CO2 extraction of hyperforin is often performed at around 40°C.[5]
Poor Quality of Plant Material The concentration of active compounds in Hypericum perforatum can vary depending on the plant's origin, harvesting time, and drying/storage conditions. Use freshly harvested or properly stored (deep-frozen at -20°C) plant material for the best results.[4]
Inefficient Extraction Method Maceration may not be sufficient for complete extraction. Consider more efficient methods like Soxhlet extraction, ultrasound-assisted extraction (UAE), or supercritical fluid extraction (SFE).[1][2]

Issue 2: Presence of Impurities in the Final Extract

Possible Cause Troubleshooting Step
Co-extraction of Polar Compounds If using more polar solvents like ethanol or methanol, a significant amount of chlorophyll (B73375) and other polar compounds will be co-extracted. A preliminary wash of the plant material with a non-polar solvent like n-hexane can help remove some lipophilic impurities before the main extraction.
Co-extraction of Adhyperforin Adhyperforin is a common co-extractant with hyperforin.[5] Purification of the crude extract using techniques like column chromatography on silica (B1680970) gel or preparative HPLC is necessary to isolate "this compound".[4]

Issue 3: Degradation of the Extract Upon Storage

Possible Cause Troubleshooting Step
Exposure to Light and Oxygen Store the final extract in an airtight, amber vial under an inert atmosphere (nitrogen or argon).[4]
Inappropriate Storage Temperature For long-term stability, store the extract at low temperatures, ideally at -20°C or even -70°C.[4]

Frequently Asked Questions (FAQs)

Q1: What is the relationship between hyperforin and "this compound"?

A1: "this compound" is an oxidized analogue of hyperforin that has been isolated from Hypericum perforatum.[6] This means it is a naturally occurring derivative and is likely to be extracted along with hyperforin.

Q2: Which solvent system is best for maximizing the yield of "this compound"?

A2: While specific data for "this compound" is limited, based on its lipophilic nature inherited from hyperforin, non-polar solvents are recommended. Supercritical CO2 extraction has been shown to be highly efficient for hyperforin and would likely be a good choice.[1][2] For laboratory-scale extractions, n-hexane or ethyl acetate are effective.

Q3: How can I prevent the degradation of my target compound during the extraction process?

A3: To minimize degradation, it is crucial to protect the extraction from light, oxygen, and high temperatures.[4] Work in a dimly lit area or use amber glassware, deoxygenate your solvents, and use the lowest effective temperature for your chosen extraction method.

Q4: Is it possible to selectively extract "this compound"?

A4: Selective extraction in a single step is challenging due to the presence of structurally similar compounds like hyperforin and adhyperforin.[5] A multi-step process involving initial extraction followed by chromatographic purification is necessary for isolation.[4]

Q5: What analytical techniques are suitable for identifying and quantifying "this compound"?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and effective method for the analysis of hyperforin and its derivatives.[2]

Quantitative Data on Extraction Yields

The following tables summarize reported yields for hyperforin and hypericin (B1674126) from Hypericum perforatum using different extraction methods and solvents. While not specific to "this compound," these data provide a valuable reference for expected yields of related lipophilic compounds.

Table 1: Hyperforin Yield with Supercritical CO2 Extraction

Pressure (atm)Temperature (°C)Yield (mg/g dry plant material)
4504024.0
1004019.0

Source: Adapted from data on hyperforin extraction.[2]

Table 2: Influence of Solvent on Hypericin Extraction Yield (Soxhlet Extraction)

SolventYield (mg/g dry basis)
Ethanol1.2
2-PropanolLower than ethanol
Ethyl AcetateLower than ethanol
n-HexaneVery low quantity

Source: Adapted from data on hypericin extraction.

Experimental Protocols

Protocol 1: General Laboratory-Scale Extraction of Hyperforin Derivatives

This protocol describes a general method for extracting hyperforin and its derivatives, including "this compound," from dried Hypericum perforatum plant material.

Materials:

  • Dried and powdered Hypericum perforatum flowering tops

  • n-Hexane (or ethyl acetate)

  • Rotary evaporator

  • Extraction thimble

  • Soxhlet apparatus

  • Round bottom flask

  • Heating mantle

  • Nitrogen or Argon gas

  • Amber glassware

Procedure:

  • Weigh 10 g of dried, powdered Hypericum perforatum and place it into an extraction thimble.

  • Place the thimble into the Soxhlet apparatus.

  • Fill a round bottom flask with 250 mL of n-hexane.

  • Assemble the Soxhlet apparatus and flush the system with nitrogen gas for 5 minutes.

  • Begin heating the solvent to a gentle boil.

  • Allow the extraction to proceed for 6-8 hours, ensuring the process is protected from light by wrapping the apparatus in aluminum foil.

  • After extraction, allow the apparatus to cool to room temperature.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Dry the resulting crude extract under a stream of nitrogen.

  • Store the extract in an amber vial at -20°C.

Visualizations

Extraction_Workflow Start Start: Dried Hypericum perforatum Preparation Grind Plant Material Start->Preparation Extraction Solvent Extraction (e.g., n-Hexane, Supercritical CO2) Preparation->Extraction Filtration Filter to Remove Solid Residue Extraction->Filtration Evaporation Solvent Evaporation (Low Temperature) Filtration->Evaporation Crude_Extract Crude Lipophilic Extract Evaporation->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography, Prep-HPLC) Crude_Extract->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Analysis QC Analysis (HPLC-MS) Isolated_Compound->Analysis Storage Store under Inert Gas at -20°C Analysis->Storage

Caption: General workflow for the extraction and isolation of this compound.

Troubleshooting_Low_Yield Problem Low/No Yield Cause1 Inappropriate Solvent? Problem->Cause1 Cause2 Compound Degradation? Problem->Cause2 Cause3 Poor Plant Quality? Problem->Cause3 Solution1 Use Non-Polar Solvent (n-Hexane, scCO2) Cause1->Solution1 Solution2 Protect from Light, O2, Heat Cause2->Solution2 Solution3 Use Fresh/Frozen Material Cause3->Solution3

Caption: Troubleshooting logic for addressing low extraction yield.

References

Technical Support Center: HPLC Separation of Phloroglucinol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of phloroglucinol (B13840) and its isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing poor resolution between my phloroglucinol isomer peaks?

A1: Poor resolution is a common issue where peaks are not well separated, making accurate quantification difficult. The cause can be related to the mobile phase, column, or other method parameters.

Troubleshooting Steps:

  • Mobile Phase Composition: The ratio of organic solvent (like acetonitrile (B52724) or methanol) to the aqueous buffer is critical.

    • Too Strong (Elutes too fast): If your analytes elute too quickly, decrease the percentage of the organic solvent. This increases retention time and allows for better interaction with the stationary phase.

    • Too Weak (Elutes too slow): If the run time is excessively long with broad peaks, consider slightly increasing the organic solvent percentage.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of phloroglucinol isomers, which are phenolic compounds.

    • Operating near the analyte's pKa can lead to inconsistent ionization and peak broadening.[1]

    • Try adjusting the pH using a suitable buffer or acid modifier like phosphoric or formic acid to ensure a consistent ionization state for all isomers.[2][3][4]

  • Column Selection: The choice of stationary phase is crucial for separating structurally similar isomers.[5][6][7]

    • Stationary Phase: C18 columns are widely used for reversed-phase separation of phloroglucinols.[3][8][9] However, for some isomer pairs, a different selectivity might be needed. Consider a Phenyl or Cyano (CN) column to introduce different interaction mechanisms (e.g., π-π interactions).[2][7]

    • Column Health: A degraded or contaminated column can lead to a loss of resolution.[10] Try flushing the column or replacing it if performance does not improve.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for the separation to occur.[7] An optimized flow rate is key for good separation in a reasonable time.[8][11]

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, which may enhance resolution. However, ensure your analytes are stable at higher temperatures.[12]

Q2: My phloroglucinol peaks are tailing or fronting. What should I do?

A2: Peak asymmetry, such as tailing (a drawn-out latter half of the peak) or fronting (a drawn-out first half), can compromise the accuracy of peak integration and quantification.[13][14]

Troubleshooting Peak Tailing:

  • Cause 1: Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact strongly with the hydroxyl groups of phloroglucinol, causing tailing.[1][15]

    • Solution: Add a competing base like triethylamine (B128534) to the mobile phase in low concentrations or use an acid modifier (e.g., formic or phosphoric acid) to suppress silanol activity.[15] Using a modern, high-purity, end-capped column can also minimize these interactions.[1]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[13][14]

    • Solution: Dilute your sample or reduce the injection volume.

  • Cause 3: Column Contamination/Degradation: Contaminants from the sample matrix can bind strongly to the column, creating active sites that cause tailing. A void at the column inlet can also be a cause.[16]

    • Solution: Use a guard column to protect the analytical column.[17] If the column is contaminated, try flushing it with a strong solvent.

Troubleshooting Peak Fronting:

  • Cause 1: Column Overload: Concentration overload is a frequent cause of peak fronting.[13][14]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Cause 2: Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[14][16]

    • Solution: Ensure your sample is completely dissolved in a solvent that is of equal or weaker elution strength than your mobile phase.

  • Cause 3: Column Collapse: Operating the column under inappropriate pH or temperature conditions can cause the packed bed to collapse, resulting in peak fronting.[14]

    • Solution: Always operate the column within the manufacturer's recommended pH and temperature ranges.

Q3: I'm observing significant baseline noise or drift. What are the potential causes?

A3: A noisy or drifting baseline can interfere with the detection and integration of small peaks, reducing the sensitivity of the method.[18][19]

Troubleshooting Steps:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gas in the mobile phase can form bubbles in the pump or detector cell, causing noise.[18][20] Degas the mobile phase using an inline degasser, sonication, or helium sparging.[17]

    • Poor Mixing: In gradient elution, incomplete mixing of solvents can cause baseline fluctuations.[18] Ensure the pump's mixer is functioning correctly.

    • Contamination: Using low-quality solvents or contaminated water can introduce impurities that create a noisy or drifting baseline.[21] Always use HPLC-grade solvents.[21]

  • Detector Issues:

    • Failing Lamp: A detector lamp nearing the end of its life can cause an unstable baseline.[20][22] Check the lamp's energy output.

    • Contaminated Flow Cell: Contamination or air bubbles in the detector flow cell are common causes of noise.[18][20] Flush the flow cell with a strong, miscible solvent like methanol (B129727) or isopropanol.

  • Pump and System Issues:

    • Leaks: Leaks in the system can cause pressure fluctuations, leading to baseline noise.[23] Check all fittings for signs of leakage.

    • Pump Malfunction: Worn pump seals or faulty check valves can cause pressure pulsations that manifest as a rhythmic baseline.[21][22]

  • Column Equilibration: Insufficient column equilibration time, especially when changing mobile phases, can lead to baseline drift.[22] Ensure the column is fully equilibrated before starting a sequence.

Q4: My retention times are shifting between injections. Why is this happening?

A4: Inconsistent retention times compromise peak identification and method reproducibility. This issue can be sudden or gradual.[24]

Troubleshooting Steps:

  • Check the Pump and Mobile Phase: The most common cause of shifting retention times is an inconsistent mobile phase composition or flow rate.[24]

    • Flow Rate: Verify the pump flow rate is accurate and stable. A change in flow rate will affect all peaks proportionally.[17]

    • Mobile Phase Composition: If using a gradient, ensure the pump's proportioning valves are working correctly. For isocratic methods, ensure the mobile phase is well-mixed and has not undergone evaporation of the more volatile component.[17]

  • Column Equilibration: As with baseline drift, inadequate equilibration between injections, especially in gradient methods, can cause retention time shifts.[22] Allow sufficient time for the column to return to initial conditions.

  • Column Temperature: Fluctuations in the column temperature will affect retention times.[24] Use a column oven to maintain a constant temperature.

  • Column Aging: Over time, the stationary phase can degrade, leading to a gradual shift in retention times.[23] If you observe a consistent drift over many runs, it may be time to replace the column.

HPLC Method Parameters for Phloroglucinol Analysis

The following table summarizes various reported HPLC method parameters for the analysis of phloroglucinol and related compounds.

ParameterMethod 1Method 2Method 3Method 4
Analyte(s) Phloroglucinol (PHG)PHG & Trimethylphloroglucinol (TPHG)PhloroglucinolPhloroglucinol
Column Reverse Phase CN[2]C18 YMC-TriArt (150 x 4.6 mm, 3 µm)[8]Diamonsil C18(2) (150 x 4.6 mm, 5 µm)[3][25]Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm)[9]
Mobile Phase 0.5 g/L H3PO4 (85%) in water[2]Acetonitrile / Water (80:20, v/v)[8][11]Methanol / 0.02% Formic Acid in Water (80:20, v/v)[3][25]Buffer / Acetonitrile (90:10, v/v)[9]
Flow Rate 1.5 mL/min[2]0.8 mL/min[8][11]0.5 mL/min[3]1.0 mL/min[9]
Detection (UV) 220 nm[2]265 nm[8]MS/MS Detection[3][25]265 nm[9]
Retention Time ~4.9 min (PHG)[2]~2.4 min (PHG), ~3.7 min (TPHG)[8]~2.8 min (PHG)[3]~3.8 min (PHG)[9]

Detailed Experimental Protocol (Example)

This protocol is based on a method for the simultaneous determination of Phloroglucinol (PHG) and Trimethylphloroglucinol (TPHG).[8][11]

1. Materials and Reagents:

  • Phloroglucinol (PHG) and Trimethylphloroglucinol (TPHG) reference standards

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • 0.45 µm membrane filters

2. Preparation of Mobile Phase:

  • Prepare the mobile phase by mixing HPLC-grade acetonitrile and HPLC-grade water in a ratio of 80:20 (v/v).

  • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an inline degasser before use.[18]

3. Preparation of Standard Solutions:

  • Stock Solution: Accurately weigh about 40 mg of PHG and 40 mg of TPHG and transfer to the same 50 mL volumetric flask.

  • Add approximately 25 mL of the mobile phase and sonicate for 10 minutes to dissolve the standards completely.

  • Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase. This yields a stock solution with a known concentration of each analyte.

  • Working Standard: Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentration range for calibration.

4. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 YMC-TriArt (150 x 4.6 mm, 3 µm particle size).[8]

  • Flow Rate: 0.8 mL/min.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 35 °C for better reproducibility.[3]

  • Detection Wavelength: 265 nm.[8]

  • Run Time: Approximately 6-8 minutes.[8][11]

5. System Equilibration and Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples for analysis.

Visualizations

Logical Troubleshooting Workflow for Poor Resolution

G start Problem: Poor Peak Resolution check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase check_column Is the Column OK? start->check_column check_instrument Are Instrument Parameters Correct? start->check_instrument check_mobile_phase->check_column Yes adjust_organic Adjust Organic Solvent % check_mobile_phase->adjust_organic No adjust_ph Adjust pH with Modifier (e.g., Formic Acid) check_mobile_phase->adjust_ph No check_column->check_instrument Yes flush_column Flush Column check_column->flush_column No adjust_flow Decrease Flow Rate check_instrument->adjust_flow No end_node Resolution Improved check_instrument->end_node Yes adjust_organic->end_node adjust_ph->end_node change_column Try Different Stationary Phase (e.g., Phenyl, CN) flush_column->change_column flush_column->end_node replace_column Replace Column change_column->replace_column change_column->end_node replace_column->end_node adjust_temp Adjust Column Temperature adjust_flow->adjust_temp adjust_temp->end_node

Caption: A flowchart for troubleshooting poor peak resolution in HPLC.

General Experimental Workflow for HPLC Analysis

G cluster_prep Preparation Phase cluster_run Analysis Phase cluster_post Post-Analysis prep_sample 1. Sample Preparation (Dissolution & Dilution) prep_mobile_phase 2. Mobile Phase Preparation (Mixing & Degassing) prep_sample->prep_mobile_phase equilibrate 3. System & Column Equilibration prep_mobile_phase->equilibrate inject 4. Sample Injection equilibrate->inject separate 5. Chromatographic Separation inject->separate acquire 6. Data Acquisition separate->acquire analyze 7. Data Analysis (Integration & Quantification) acquire->analyze report 8. Reporting analyze->report

Caption: A typical experimental workflow for HPLC analysis.

References

Technical Support Center: Overcoming Low Bioavailability of 8-Hydroxyhyperforin 8,1-hemiacetal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of 8-Hydroxyhyperforin 8,1-hemiacetal. Due to the limited specific data on this particular derivative, the information presented here is largely based on studies of its parent compound, hyperforin (B191548), and established methods for enhancing the bioavailability of poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a derivative of hyperforin, a major active constituent of St. John's Wort (Hypericum perforatum). Like hyperforin, it is a lipophilic molecule with poor aqueous solubility, which is a primary reason for its expected low oral bioavailability.[1][2] Low bioavailability can lead to high inter-individual variability in therapeutic efficacy and requires higher doses to achieve desired therapeutic concentrations, potentially increasing the risk of side effects.

Q2: What are the main factors contributing to the low bioavailability of lipophilic compounds like this compound?

A2: The primary factors include:

  • Poor aqueous solubility: Limits the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.

  • First-pass metabolism: After absorption, the compound is transported to the liver where it can be extensively metabolized by enzymes like cytochrome P450 3A4 (CYP3A4) before reaching systemic circulation.[3] Hyperforin and likely its derivatives are known to induce their own metabolism through the activation of the Pregnane X Receptor (PXR).[3][4]

  • Efflux by transporters: P-glycoprotein (P-gp) in the intestinal wall can actively pump the compound back into the gut lumen, reducing its net absorption.[5]

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome these challenges:

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[6] Solid lipid nanoparticles (SLNs) are a promising option for lipophilic compounds.[7][8]

  • Lipid-based formulations: Encapsulating the compound in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[9][10][11]

  • Solid Dispersions: Dispersing the compound in a polymer matrix at the molecular level can enhance its dissolution rate.

  • Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.

Q4: Are there any known drug-drug interactions to be aware of when working with hyperforin derivatives?

A4: Yes, hyperforin is a potent activator of the Pregnane X Receptor (PXR), a key regulator of drug-metabolizing enzymes and transporters.[3][12] Activation of PXR leads to the induction of CYP3A4, an enzyme responsible for the metabolism of over 50% of all drugs.[3] This can lead to accelerated clearance and reduced efficacy of co-administered drugs. It is reasonable to assume that this compound may have similar effects.

Troubleshooting Guides

Problem 1: Low and Variable In Vivo Efficacy Despite High In Vitro Potency
Possible Cause Troubleshooting Steps
Poor oral bioavailability 1. Characterize Physicochemical Properties: Confirm the solubility and permeability of this compound. 2. Formulation Enhancement: Develop a nanoformulation (e.g., Solid Lipid Nanoparticles) or a lipid-based formulation (e.g., Liposomes) to improve dissolution and absorption. Refer to the experimental protocols below. 3. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess intestinal transport and identify potential efflux.
High first-pass metabolism 1. PXR Activation Assay: Determine if this compound activates PXR, which would suggest induction of CYP3A4. 2. Co-administration with Inhibitors (Pre-clinical): In animal models, co-administer with a known CYP3A4 inhibitor to assess the impact on bioavailability. Note: This is for experimental purposes only and not for clinical use.
Problem 2: Inconsistent Results in Caco-2 Permeability Assays
Possible Cause Troubleshooting Steps
Low aqueous solubility leading to poor apical concentration 1. Use of Co-solvents: Dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO) before diluting in the transport buffer. Ensure the final solvent concentration does not affect cell monolayer integrity. 2. Formulation in Assay Medium: Prepare a simple formulation (e.g., with a non-ionic surfactant) to improve solubility in the assay medium.
Compound instability in assay buffer 1. Stability Assessment: Incubate the compound in the assay buffer for the duration of the experiment and analyze its concentration over time to check for degradation. 2. pH Adjustment: If the compound is pH-sensitive, adjust the buffer pH, ensuring it remains within the physiological range and does not compromise cell viability.
High non-specific binding to plasticware 1. Use of Low-Binding Plates: Utilize low-protein-binding plates and pipette tips. 2. Inclusion of a Surfactant: Add a low concentration of a non-ionic surfactant (e.g., Tween 80) to the buffer to reduce non-specific binding.

Quantitative Data

The following tables summarize pharmacokinetic data for hyperforin, which can serve as a reference point for studies on this compound.

Table 1: Pharmacokinetic Parameters of Hyperforin in Humans (Single Dose)

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
Hypericum Extract Tablets14.8 mg Hyperforin~1503.5-9[13]
Hypericum Extract Tablets-83.54.41009.019.64[14]
Hypericum Extract Tablets-122.04.51550.417.47[11]

Table 2: Pharmacokinetic Parameters of Hyperforin in Rats (Single Dose)

FormulationDoseCmax (ng/mL)Tmax (h)t1/2 (h)Reference
Hypericum Extract300 mg/kg~37036[13]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from general methods for preparing SLNs for lipophilic compounds.[15][16][17]

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • Organic solvent (e.g., acetone, if required)

  • High-pressure homogenizer or ultrasonicator

Method (Hot Homogenization Technique):

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Dissolve the this compound in the molten lipid.

  • Prepare an aqueous surfactant solution at the same temperature.

  • Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

  • Homogenize the pre-emulsion using a high-pressure homogenizer or a probe sonicator at the same temperature for a specified time (e.g., 5-15 minutes).

  • Cool down the resulting nanoemulsion to room temperature while stirring to allow the lipid to recrystallize and form SLNs.

  • Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Caco-2 Permeability Assay

This protocol is based on established methods for assessing intestinal permeability.[18][19][20][21][22]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Lucifer yellow (for monolayer integrity testing)

  • This compound

  • Analytical instrumentation (e.g., LC-MS/MS)

Method:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Prepare the dosing solution of this compound in the transport buffer.

  • To measure apical to basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber.

  • To measure basolateral to apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the involvement of active efflux.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Compound This compound SLN_Prep Solid Lipid Nanoparticle Preparation Compound->SLN_Prep Lipo_Prep Liposome Preparation Compound->Lipo_Prep Characterization Physicochemical Characterization (Size, Zeta, EE%) SLN_Prep->Characterization Lipo_Prep->Characterization Caco2_Assay Caco-2 Permeability Assay Characterization->Caco2_Assay PXR_Assay PXR Activation Assay Characterization->PXR_Assay PK_Studies Pharmacokinetic Studies (Animal Models) Caco2_Assay->PK_Studies PXR_Assay->PK_Studies Bioavailability Bioavailability Assessment PK_Studies->Bioavailability

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hyperforin 8-Hydroxyhyperforin 8,1-hemiacetal PXR PXR Hyperforin->PXR Binds and Activates PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex RXR RXR RXR->PXR_RXR_Complex PXR_RXR_Nucleus PXR-RXR Heterodimer PXR_RXR_Complex->PXR_RXR_Nucleus Translocation DNA DNA (XRE) PXR_RXR_Nucleus->DNA Binds to Xenobiotic Response Element Transcription Gene Transcription DNA->Transcription mRNA CYP3A4 mRNA Transcription->mRNA Protein_Synthesis CYP3A4 Enzyme Synthesis mRNA->Protein_Synthesis Translation Drug_Metabolism Altered Drug Pharmacokinetics Protein_Synthesis->Drug_Metabolism Increased Metabolism of Substrates (including itself)

Caption: Proposed signaling pathway for PXR activation by this compound, leading to CYP3A4 induction.

References

Validation & Comparative

Comparative Cytotoxicity Analysis: 8-Hydroxyhyperforin 8,1-hemiacetal versus Hyperforin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data

The cytotoxic activity of a compound is a critical measure of its potential as an anticancer agent. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for 8-Hydroxyhyperforin 8,1-hemiacetal and hyperforin (B191548) against various cancer cell lines.

It is crucial to note that the data for this compound and hyperforin are derived from separate studies. Direct comparison of IC50 values should be approached with caution due to potential variations in experimental protocols, cell line characteristics, and assay conditions.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines [1][2]

Cell LineCancer TypeIC50 (µg/mL)Control: Doxorubicin hydrochloride IC50 (µg/mL)
BT474Breast Cancer4.70.08
CHAGOLung Cancer (Undifferentiated)5.72.3
HepG2Liver Cancer6.50.9
Kato3Gastric Cancer5.31.7
SW620Colorectal Adenocarcinoma5.61.1

Table 2: Cytotoxicity of Hyperforin against Various Cell Lines

Cell LineCancer Type/OriginIC50 (µM)Reference Study Highlights
K562, U937, LN229Leukemia, Glioblastoma14.9 - 19.9Hyperforin inhibited cell growth and induced apoptosis.[3]
A375, FO-1, SK-Mel-28Melanoma (BRAF-mutated)2 - 4Hyperforin induced apoptosis, autophagy, and ferroptosis.
Bladder Cancer CellsBladder Cancer10 - 20Increased reactive oxygen species (ROS) and apoptosis.

Experimental Protocols

Understanding the methodology behind the data is essential for interpretation and future experimental design.

Cytotoxicity Assay for this compound (as inferred from the data source)

The IC50 values for this compound were likely determined using a standard in vitro cytotoxicity assay. A typical protocol would involve:

  • Cell Culture: Human cancer cell lines (BT474, CHAGO, HepG2, Kato3, and SW620) were cultured in appropriate media and conditions.

  • Compound Treatment: Cells were treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability was measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability was plotted against the compound concentration, and the IC50 value was calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to an untreated control.

General Cytotoxicity Assay Protocol for Hyperforin

The methodologies for determining hyperforin's cytotoxicity often involve the following steps:

  • Cell Seeding: Cancer cells are seeded in multi-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then exposed to a range of hyperforin concentrations.

  • Incubation: The treated cells are incubated for a defined period, typically 24, 48, or 72 hours.

  • Cell Viability/Proliferation Assay: Assays such as MTT, SRB (Sulphorhodamine B), or trypan blue exclusion are used to quantify the number of viable cells.

  • Apoptosis and Mechanism of Action Studies: Further experiments, including flow cytometry for apoptosis detection (e.g., Annexin V/Propidium Iodide staining), western blotting for protein expression analysis (e.g., caspases, Bcl-2 family proteins), and measurement of reactive oxygen species (ROS), are often conducted to elucidate the mechanism of cell death.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the cytotoxicity of two compounds, which can be applied to a direct comparative study of this compound and hyperforin.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Data Acquisition & Analysis start Select Cancer Cell Lines culture Culture and Seed Cells in Plates start->culture compoundA Treat with 8-Hydroxyhyperforin 8,1-hemiacetal (Varying Conc.) compoundB Treat with Hyperforin (Varying Conc.) control Vehicle Control incubate Incubate for 24, 48, 72 hours compoundA->incubate compoundB->incubate control->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability ic50 Calculate IC50 Values viability->ic50 mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle, etc.) viability->mechanism compare Compare Cytotoxicity Profiles ic50->compare mechanism->compare

Caption: Generalized workflow for comparative cytotoxicity assessment.

Discussion and Future Directions

The available data suggests that both this compound and hyperforin exhibit cytotoxic activity against a range of cancer cell lines. The IC50 values for this compound are in the low microgram per milliliter range, while hyperforin's IC50 values are in the low to mid-micromolar range. A direct conversion of the units is necessary for a more direct, albeit still cautious, comparison.

The distinct chemical structures of these two compounds—this compound being a hemiacetal derivative of hyperforin—imply potential differences in their biological activities, including bioavailability, metabolic stability, and specific molecular targets. The presence of the additional hydroxyl and hemiacetal groups in this compound could influence its interaction with cellular components and its overall cytotoxic profile.

To provide a definitive comparison, future research should focus on conducting head-to-head cytotoxicity studies of this compound and hyperforin across a standardized panel of cancer cell lines under identical experimental conditions. Such studies would be invaluable for elucidating their relative potency and therapeutic potential. Furthermore, mechanistic studies are warranted to understand the signaling pathways through which this compound induces cell death and to determine if they differ from those of hyperforin.

The following diagram illustrates the potential signaling pathways that could be investigated for these compounds based on the known mechanisms of hyperforin.

G cluster_compounds Compounds cluster_cellular_effects Potential Cellular Effects cluster_pathways Signaling Pathways compoundA 8-Hydroxyhyperforin 8,1-hemiacetal ros ↑ ROS Production apoptosis Induction of Apoptosis autophagy Induction of Autophagy ferroptosis Induction of Ferroptosis compoundB Hyperforin ros->apoptosis caspases Caspase Activation (Caspase-3, -8, -9) apoptosis->caspases bcl2 ↓ Bcl-2 Family Proteins apoptosis->bcl2 cell_death Programmed Cell Death autophagy->cell_death ferroptosis->cell_death caspases->cell_death bcl2->cell_death

Caption: Potential signaling pathways for cytotoxicity.

References

A Comparative Analysis of the Anti-inflammatory Effects of Hyperforin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of hyperforin (B191548) and its key derivatives: tetrahydrohyperforin, octahydrohyperforin, and aristoforin (B1381203). The information is compiled from various experimental studies to aid in research and development efforts targeting inflammatory pathways.

Executive Summary

Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), is well-documented for its anti-inflammatory activities. These effects are primarily attributed to its ability to inhibit key enzymes in inflammatory pathways and modulate intracellular signaling cascades. However, the inherent instability of hyperforin has led to the development of more stable derivatives. This guide compares the inhibitory activities of hyperforin and its derivatives against crucial inflammatory targets and outlines the experimental protocols used for their evaluation.

Comparative Anti-inflammatory Activity

The anti-inflammatory effects of hyperforin and its derivatives are often quantified by their half-maximal inhibitory concentration (IC50) against key enzymes involved in the inflammatory response. The table below summarizes the available IC50 values. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of their respective experimental contexts.

CompoundTarget EnzymeIC50 (µM)Source
Hyperforin Cyclooxygenase-1 (COX-1)0.3 - 12[1][2]
5-Lipoxygenase (5-LO)~0.09 - 2[1]
Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1)1[3]
Tetrahydrohyperforin Not Reported--
Octahydrohyperforin Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)> 10[3]
Aristoforin Not Reported--

Note: "Not Reported" indicates that specific IC50 values against these targets were not found in the surveyed literature. The anti-inflammatory properties of tetrahydrohyperforin and aristoforin are acknowledged, but quantitative data for direct comparison is scarce.[4][5][6][7]

Signaling Pathways and Mechanisms of Action

Hyperforin and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Enzyme Activity

Hyperforin directly inhibits the activity of enzymes responsible for the synthesis of pro-inflammatory mediators. This includes the inhibition of Cyclooxygenase-1 (COX-1) and 5-Lipoxygenase (5-LO), which are central to the production of prostaglandins (B1171923) and leukotrienes, respectively.[1] Furthermore, hyperforin has been shown to inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2).[3]

Enzyme_Inhibition_Pathway Inhibition of Pro-inflammatory Enzyme Pathways Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 LO5 5-LO Arachidonic_Acid->LO5 PGH2 PGH2 COX1->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (Inflammation) mPGES1->PGE2 Leukotrienes Leukotrienes (Inflammation) LO5->Leukotrienes Hyperforin Hyperforin & Derivatives Hyperforin->COX1 Inhibits Hyperforin->mPGES1 Inhibits Hyperforin->LO5 Inhibits

Caption: Inhibition of key enzymes in the arachidonic acid cascade by hyperforin and its derivatives.

Modulation of NF-κB and STAT1 Signaling Pathways

Hyperforin has been demonstrated to interfere with the activation of critical transcription factors that regulate the expression of pro-inflammatory genes. Specifically, it can inhibit the nuclear translocation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1).[1][4][5][8] By blocking these pathways, hyperforin effectively downregulates the production of a wide range of inflammatory mediators.

NFkB_STAT1_Inhibition Inhibition of NF-κB and STAT1 Signaling cluster_nfkb NF-κB Pathway cluster_stat1 STAT1 Pathway IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_p p-NF-κB (Active) NFkB->NFkB_p Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_p->Gene_Expression Nuclear Translocation JAK JAK STAT1 STAT1 JAK->STAT1 Phosphorylates STAT1_p p-STAT1 (Active) STAT1->STAT1_p Activation STAT1_p->Gene_Expression Nuclear Translocation Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines) Proinflammatory_Stimuli->IKK Proinflammatory_Stimuli->JAK Hyperforin Hyperforin & Derivatives Hyperforin->IKK Inhibits Hyperforin->JAK Inhibits

Caption: Hyperforin-mediated inhibition of the NF-κB and STAT1 signaling pathways.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to determine the anti-inflammatory activity of hyperforin and its derivatives.

Cyclooxygenase (COX-1) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 enzyme.

  • Enzyme Preparation: Purified ovine COX-1 is diluted in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8) containing co-factors such as glutathione (B108866) and hemoglobin.[1]

  • Incubation: The test compound (hyperforin or its derivative) is pre-incubated with the enzyme solution for a defined period (e.g., 5 minutes at 4°C).[1]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[1]

  • Reaction Termination and Analysis: After a set incubation time (e.g., 5 minutes at 37°C), the reaction is stopped. The production of a specific prostaglandin, such as 12-(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), is quantified using methods like High-Performance Liquid Chromatography (HPLC).[1]

  • IC50 Calculation: The concentration of the test compound that inhibits 50% of the enzyme activity is determined as the IC50 value.

COX1_Assay_Workflow COX-1 Inhibition Assay Workflow start Start enzyme_prep Prepare COX-1 Enzyme Solution start->enzyme_prep incubation Pre-incubate Enzyme with Test Compound enzyme_prep->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction analysis Terminate Reaction & Quantify Product (HPLC) reaction->analysis calculation Calculate IC50 analysis->calculation end End calculation->end

Caption: General workflow for the in vitro COX-1 inhibition assay.

5-Lipoxygenase (5-LO) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of the 5-LO enzyme.

  • Cell/Enzyme Preparation: The assay can be performed using intact cells (e.g., human polymorphonuclear leukocytes) or with purified recombinant human 5-LO.

  • Incubation: The cells or purified enzyme are pre-incubated with the test compound.

  • Stimulation/Reaction Initiation: In cell-based assays, 5-LO activity is stimulated using an ionophore like A23187. In cell-free assays, the reaction is initiated by adding the substrate, arachidonic acid.[1]

  • Product Extraction and Analysis: The reaction is stopped, and the 5-LO products (e.g., leukotrienes) are extracted and quantified using HPLC.[1]

  • IC50 Calculation: The IC50 value is calculated as the concentration of the test compound that causes 50% inhibition of 5-LO product formation.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

This assay measures the inhibition of mPGES-1, the terminal enzyme in PGE2 synthesis.

  • Microsome Preparation: Microsomal fractions containing mPGES-1 are prepared from cells stimulated to express the enzyme (e.g., IL-1β-stimulated A549 cells).[3]

  • Incubation: The microsomal preparation is pre-incubated with the test compound at a low temperature (e.g., 4°C).[3]

  • Reaction Initiation: The reaction is started by adding the substrate, prostaglandin H2 (PGH2).[3]

  • Reaction Termination and Analysis: The reaction is quickly terminated, and the amount of PGE2 produced is quantified using methods such as HPLC or Enzyme-Linked Immunosorbent Assay (ELISA).[3]

  • IC50 Calculation: The IC50 value, representing 50% inhibition of mPGES-1 activity, is determined.

Conclusion

Hyperforin demonstrates significant anti-inflammatory activity through the inhibition of key enzymes like COX-1, 5-LO, and mPGES-1, and by modulating the NF-κB and STAT1 signaling pathways. While its derivatives, such as tetrahydrohyperforin and octahydrohyperforin, offer improved stability, there is a need for more comprehensive, direct comparative studies to fully elucidate their relative anti-inflammatory potencies. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the discovery and development of novel anti-inflammatory agents based on the phloroglucinol (B13840) scaffold.

References

A Comparative Guide to 8-Hydroxyhyperforin 8,1-hemiacetal and Other Phloroglucinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 8-Hydroxyhyperforin 8,1-hemiacetal with other prominent phloroglucinol (B13840) derivatives isolated from Hypericum perforatum (St. John's Wort), primarily focusing on their neuroprotective and cytotoxic activities. Due to the limited specific experimental data available for this compound, this comparison leverages comprehensive data on its parent compound, hyperforin (B191548), and other well-studied derivatives to provide a contextual understanding of its potential activities.

Introduction to Phloroglucinols from Hypericum perforatum

Hypericum perforatum is a rich source of bioactive phloroglucinol derivatives, with hyperforin being the most extensively studied for its antidepressant and neuroprotective properties.[1][2] These compounds are characterized by a phloroglucinol core with isoprenyl or geranyl side chains. This compound is an oxygenated analogue of hyperforin, representing a class of compounds that may be products of oxidative metabolism or degradation of hyperforin. Understanding the comparative bioactivity of these analogues is crucial for drug discovery and development, particularly in the fields of neuroscience and oncology.

Chemical Structures

A clear understanding of the structural differences and similarities between these phloroglucinol derivatives is fundamental to interpreting their biological activities.

CompoundChemical StructureKey Structural Features
Hyperforin [Insert Chemical Structure of Hyperforin]Polycyclic polyprenylated acylphloroglucinol with a bicyclo[3.3.1]nonane-2,4,9-trione core and four isoprenyl side chains.
This compound [Insert Chemical Structure of this compound]An oxygenated derivative of hyperforin, featuring a hemiacetal linkage between the C8-hydroxyl group and the C1-carbonyl group.
Aristoforin [Insert Chemical Structure of Aristoforin]A stable, semi-synthetic derivative of hyperforin.
Tetrahydrohyperforin [Insert Chemical Structure of Tetrahydrohyperforin]A semi-synthetic derivative of hyperforin with saturated side chains.

Comparative Biological Activity

While direct comparative experimental data for this compound is scarce, we can infer its potential activity based on the extensive research on hyperforin and its other derivatives.

Neuroprotective Effects

Hyperforin and its derivatives have demonstrated significant neuroprotective effects, primarily through the modulation of neurotransmitter reuptake and anti-inflammatory pathways.

Table 1: Comparison of Neuroprotective Activity

CompoundAssayModelKey FindingsReference
Hyperforin Neurotransmitter Reuptake InhibitionRat brain synaptosomesInhibits the uptake of serotonin, norepinephrine, and dopamine.[1]
Anti-inflammatoryMicroglial cellsReduces the production of pro-inflammatory cytokines.[1]
Tetrahydrohyperforin Neuroprotection against Aβ toxicityPrimary cortical neuronsProtects neurons from amyloid-beta induced toxicity.
Cytotoxic Activity

Several phloroglucinol derivatives from Hypericum have been investigated for their potential as anticancer agents.

Table 2: Comparison of Cytotoxic Activity

CompoundCell LineIC50 (µM)Reference
Hyperforin Human melanoma (A375)~5
Human colon cancer (HCT116)~10
Aristoforin Human leukemia (K562)~2[3]
Human breast cancer (MCF-7)~4[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the cited research.

Neurotransmitter Reuptake Inhibition Assay

This protocol outlines a common method for assessing the inhibition of neurotransmitter reuptake in rat brain synaptosomes.

Workflow:

G A Isolation of Rat Brain Synaptosomes B Pre-incubation with Phloroglucinol Compound A->B C Addition of Radiolabeled Neurotransmitter B->C D Incubation at 37°C C->D E Termination of Uptake by Filtration D->E F Quantification of Radioactivity E->F G Calculation of IC50 F->G

Figure 1. Workflow for Neurotransmitter Reuptake Assay.

Detailed Steps:

  • Synaptosome Preparation: Isolate synaptosomes from fresh rat brain tissue by differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomal suspension with varying concentrations of the test phloroglucinol compound or vehicle control for 10 minutes at 37°C.

  • Initiation of Uptake: Add a specific radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) to initiate the uptake reaction.

  • Incubation: Incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake process by rapid filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radiolabel.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Workflow:

G A Seeding of Cancer Cells in 96-well Plates B Treatment with Phloroglucinol Compound A->B C Incubation for 24-72 hours B->C D Addition of MTT Reagent C->D E Incubation to Allow Formazan Crystal Formation D->E F Solubilization of Formazan Crystals E->F G Measurement of Absorbance at 570 nm F->G H Calculation of IC50 G->H G Hyperforin Hyperforin / Derivatives Reuptake Neurotransmitter Reuptake Transporters (SERT, NET, DAT) Hyperforin->Reuptake Inhibition Microglia Activated Microglia Hyperforin->Microglia Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Hyperforin->Cytokines Inhibition Synaptic_Levels Increased Synaptic Neurotransmitter Levels Reuptake->Synaptic_Levels Neurotransmission Enhanced Neurotransmission Synaptic_Levels->Neurotransmission Antidepressant Antidepressant Effect Neurotransmission->Antidepressant Microglia->Cytokines Neuroinflammation Reduced Neuroinflammation Cytokines->Neuroinflammation Neuroprotection Neuroprotective Effect Neuroinflammation->Neuroprotection

References

A Head-to-Head Comparison: 8-Hydroxyhyperforin 8,1-hemiacetal and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural compounds with therapeutic potential, 8-Hydroxyhyperforin 8,1-hemiacetal and quercetin (B1663063) have emerged as subjects of significant interest for researchers in drug development. While both are plant-derived molecules with demonstrated biological activities, a direct head-to-head clinical study comparing their efficacy is not available in published literature. This guide provides a comprehensive comparison based on existing in vitro data, focusing on their neuroprotective, anti-inflammatory, cytotoxic, and antioxidant properties.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and quercetin across various biological assays. It is important to note that the experimental conditions under which these data were generated may vary between studies, warranting caution in direct comparisons.

Table 1: Neuroprotective Effects

CompoundAssayCell LineInducing AgentConcentrationEffect
This compoundCell ViabilityPC12Corticosterone10 µM"Promising neuroprotective effects"
QuercetinCell ViabilityPC12MPP+100 µMNeuroprotective effect observed[1][2]

Table 2: Cytotoxic Effects

CompoundCell LineCancer TypeIC50
This compoundHL-60Leukemia1.48 - 8.21 µM
MDA-MBBreast Cancer1.48 - 8.21 µM
SKW-3Leukemia1.48 - 8.21 µM
K-562Leukemia1.48 - 8.21 µM
QuercetinA549Lung Cancer66.5 ± 0.083 µM (24h)[3][4]
H460Lung Cancer>100 µM (24h)[3]
A549Lung Cancer8.65 µg/ml (24h), 7.96 µg/ml (48h), 5.14 µg/ml (72h)[5]
H69Lung Cancer14.2 µg/ml (24h), 10.57 µg/ml (48h), 9.18 µg/ml (72h)[5]

Table 3: Anti-inflammatory Effects

CompoundAssayCell Line/SystemEffect
This compound--"Mild anti-inflammatory activity"
QuercetinTNF-α ProductionHuman PBMCDose-dependent inhibition[6]
Cytokine SecretionMurine Dendritic CellsSuppression of LPS-mediated inflammatory response[7]

Table 4: Antioxidant Effects

CompoundAssayIC50
This compound-Data not available
QuercetinDPPH Radical Scavenging4.60 ± 0.3 µM[8]
DPPH Radical Scavenging19.17 µg/ml[9]
DPPH Radical Scavenging15.899 µg/mL[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Neuroprotection Assay: Corticosterone-Induced Injury in PC12 Cells

This assay evaluates the ability of a compound to protect neuronal-like cells from stress-induced damage.

  • Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • Cell Plating: Cells are seeded in 96-well plates at a suitable density and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or quercetin) for a specified period (e.g., 2 hours).

  • Induction of Injury: Corticosterone is added to the wells (excluding the control group) at a concentration known to induce cytotoxicity (e.g., 100 µM) and incubated for 24-48 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the percentage of cell viability is calculated relative to the untreated control.

Cytotoxicity Assay: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, HL-60) are seeded in 96-well plates and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assay: Inhibition of TNF-α Production

This assay measures the ability of a compound to suppress the production of the pro-inflammatory cytokine TNF-α in immune cells.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment: PBMCs are cultured and pre-treated with the test compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the culture to stimulate the production of TNF-α.

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Inhibition Calculation: The percentage of inhibition of TNF-α production is calculated by comparing the treated groups to the LPS-stimulated control.

Antioxidant Assay: DPPH Radical Scavenging Activity

This assay is a common and rapid method to evaluate the free radical scavenging ability of a compound.

  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity versus concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

cluster_neuro Neuroprotective Effect of Quercetin Toxin Neurotoxin (e.g., MPP+) ROS Increased ROS Toxin->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis Mito_Dys->Apoptosis Quercetin Quercetin Quercetin->ROS Scavenges

Caption: Quercetin's neuroprotective mechanism against toxins like MPP+.

cluster_inflam Anti-inflammatory Action of Quercetin LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Quercetin Quercetin Quercetin->NFkB Inhibits

Caption: Quercetin's inhibition of the NF-κB inflammatory pathway.

cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Caption: General experimental workflow for the MTT cytotoxicity assay.

References

Unraveling the Structure-Activity Landscape of Hyperforin Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of 8-Hydroxyhyperforin 8,1-hemiacetal in the context of its parent compound, hyperforin (B191548), and other key derivatives, offering insights for researchers and drug development professionals.

While specific structure-activity relationship (SAR) studies on this compound are not extensively available in the current body of scientific literature, a comparative analysis with its well-studied precursor, hyperforin, and other analogs can provide valuable insights into the potential biological implications of its structural features. Hyperforin, a major active constituent of St. John's Wort (Hypericum perforatum), is recognized for a wide range of pharmacological activities, including antidepressant and anxiolytic effects.[1][2] Its chemical instability, however, leads to the formation of various oxidative derivatives, such as this compound.[3]

This guide synthesizes the known biological data for hyperforin and its related compounds to infer a potential SAR profile for this compound, focusing on key structural modifications and their impact on activity.

Structural Comparison: Hyperforin and this compound

The structural transformation from hyperforin to this compound involves the introduction of a hydroxyl group at the C8 position and the formation of a hemiacetal linkage between this new hydroxyl group and the C1 carbonyl. This modification significantly alters the polarity and three-dimensional shape of the molecule, which can be expected to influence its interaction with biological targets.

G hyperforin Hyperforin oxidation Oxidation hyperforin->oxidation Oxidative Degradation hemiacetal 8-Hydroxyhyperforin 8,1-hemiacetal oxidation->hemiacetal

Caption: Oxidative transformation of hyperforin.

Comparative Biological Activity

Hyperforin is a multi-target compound, and its derivatives have been shown to exhibit a range of biological activities.[4] The following table summarizes the known activities of hyperforin and some of its oxidized analogs, providing a basis for postulating the potential activity of this compound.

CompoundBiological Target/ActivityIC50/EC50Reference
Hyperforin Neurotransmitter Reuptake (Serotonin, Norepinephrine, Dopamine, GABA, Glutamate)0.05-0.10 µg/mL (except Glutamate at 0.5 µg/mL)[2]
TRPC6 Channel Activator-[2]
CYP3A4 Enzyme Inhibition0.63 µM[5]
Angiogenesis Inhibition-[6]
Furoadhyperforin CYP3A4 Enzyme Inhibition0.072 µM[5]
Furohyperforin (B1247566) Isomer 1 CYP3A4 Enzyme Inhibition0.079 µM[5]
Furohyperforin Isomer 2 CYP3A4 Enzyme Inhibition0.23 µM[5]
Furohyperforin CYP3A4 Enzyme Inhibition1.3 µM[5]

The data on furohyperforin derivatives, which are also oxidized analogs of hyperforin, indicate that oxidative modifications can significantly modulate the inhibitory potency against enzymes like CYP3A4.[5] This suggests that the 8-hydroxy-8,1-hemiacetal moiety in this compound could also lead to altered activity profiles compared to the parent compound. The increased polarity due to the hydroxyl group might influence its solubility and ability to cross biological membranes, potentially affecting its overall bioavailability and target engagement.

Known Signaling Pathways and Mechanisms of Action of Hyperforin

The antidepressant effects of hyperforin are attributed to its broad inhibition of neurotransmitter reuptake.[1][2] This mechanism is distinct from that of selective serotonin (B10506) reuptake inhibitors (SSRIs). Furthermore, hyperforin's activity is linked to its ability to activate the TRPC6 channel, a non-selective cation channel.[2] It is plausible that derivatives like this compound could interact with these same targets, albeit with different potencies.

G cluster_hyperforin Hyperforin cluster_targets Biological Targets cluster_effects Cellular/Physiological Effects hyperforin Hyperforin transporters Neurotransmitter Transporters (SERT, NET, DAT, etc.) hyperforin->transporters trpc6 TRPC6 Channel hyperforin->trpc6 cyp3a4 CYP3A4 Enzyme hyperforin->cyp3a4 angiogenesis Angiogenesis Pathways hyperforin->angiogenesis reuptake Inhibition of Neurotransmitter Reuptake transporters->reuptake cation Increased Intracellular Cation Concentration trpc6->cation metabolism Altered Drug Metabolism cyp3a4->metabolism angiogenesis_inhibition Inhibition of Angiogenesis angiogenesis->angiogenesis_inhibition

Caption: Known biological targets of hyperforin.

Experimental Protocols

While specific experimental data for this compound is lacking, the following methodologies are standard for evaluating the activities of hyperforin and its analogs.

Neurotransmitter Reuptake Assays:

  • Method: Radioligand uptake assays using synaptosomes or cell lines expressing specific neurotransmitter transporters (e.g., SERT, NET, DAT).

  • Procedure: Synaptosomes or cells are incubated with the test compound at various concentrations, followed by the addition of a radiolabeled neurotransmitter (e.g., [3H]serotonin). After a defined incubation period, uptake is terminated, and the amount of radioactivity accumulated within the synaptosomes or cells is measured by liquid scintillation counting. The IC50 value is then calculated.

CYP3A4 Inhibition Assay:

  • Method: A fluorometric assay using recombinant human CYP3A4 enzyme.

  • Procedure: The enzyme is incubated with a fluorogenic substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) in the presence of varying concentrations of the test compound. The reaction is initiated by the addition of an NADPH-generating system. The formation of the fluorescent product is monitored over time using a fluorescence plate reader. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Angiogenesis Assays:

  • Method: In vitro tube formation assay using human umbilical vein endothelial cells (HUVECs).

  • Procedure: HUVECs are seeded onto a layer of Matrigel in the presence of the test compound. After incubation, the formation of capillary-like structures is observed and quantified by microscopy. The extent of tube formation is compared to a vehicle-treated control.

Conclusion and Future Directions

The available data on hyperforin and its oxidized derivatives provide a foundational framework for understanding the potential structure-activity relationships of this compound. The introduction of the 8-hydroxy-8,1-hemiacetal moiety represents a significant structural change that is likely to modulate the biological activity profile of the parent molecule. Further research, including the synthesis and biological evaluation of this compound and its analogs, is necessary to elucidate its specific SAR. Such studies would be invaluable for the development of novel therapeutic agents based on the hyperforin scaffold.

References

Benchmarking 8-Hydroxyhyperforin 8,1-hemiacetal and its Analogs Against Known Inhibitors of 5-Lipoxygenase and Cytochrome P450 3A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of hyperforin (B191548) derivatives, with a focus on the structural class of 8-Hydroxyhyperforin 8,1-hemiacetal. Due to the current lack of specific experimental data for this compound, this document benchmarks its parent compound, hyperforin, and other oxidized analogs against known inhibitors of two key enzymes: 5-lipoxygenase (5-LO) and cytochrome P450 3A4 (CYP3A4).

Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), and its derivatives are recognized for their diverse biological activities, including their potential as enzyme inhibitors.[1][2] Understanding the structure-activity relationships within this class of molecules is crucial for the development of novel therapeutic agents. Oxidized derivatives of hyperforin have shown promise, in some cases exhibiting enhanced inhibitory efficacy compared to the parent compound.[1][2]

Comparative Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory activities of hyperforin and its oxidized analogs against 5-LO and CYP3A4, alongside a selection of well-established inhibitors for benchmarking purposes.

Table 1: Comparison of 5-Lipoxygenase (5-LO) Inhibitory Activity
CompoundIC50 (µM)Cell SystemNotes
Hyperforin Analog (Hypothetical)
This compoundData not available-An oxidized derivative of hyperforin.
Hyperforin ~1-2Human Polymorphonuclear LeukocytesA known dual inhibitor of 5-LO and COX-1.
Known 5-LO Inhibitors (Benchmarks)
Zileuton0.5 - 1.0Human Polymorphonuclear LeukocytesA well-documented 5-LO inhibitor.
BWA4CData variesVariousIron-ligand type 5-LO inhibitor.
ZM230487Data variesVariousNonredox-type 5-LO inhibitor.
CJ-13,610< 1.0VariousPotent 5-LO inhibitor.
AA-861< 1.0VariousCompetitive 5-LO inhibitor.
Rev-5901< 1.0VariousCompetitive 5-LO inhibitor.

Note: The inhibitory activity of hyperforin and its analogs can be influenced by the experimental conditions, such as the presence of phospholipids.

Table 2: Comparison of Cytochrome P450 3A4 (CYP3A4) Inhibitory Activity
CompoundIC50 (µM)Enzyme Source
Hyperforin Analogs
This compoundData not available-
Furoadhyperforin0.072Recombinant Human CYP3A4
Furohyperforin isomer 10.079Recombinant Human CYP3A4
Furohyperforin isomer 20.23Recombinant Human CYP3A4
Hyperforin0.63Recombinant Human CYP3A4
Furohyperforin1.3Recombinant Human CYP3A4
Known CYP3A4 Inhibitors (Benchmarks)
Ketoconazole~0.015 - 0.2Human Liver Microsomes
Ritonavir~0.1 - 0.5Human Liver Microsomes
Verapamil~5 - 20Human Liver Microsomes
Diltiazem~20 - 50Human Liver Microsomes
Erythromycin~20 - 100Human Liver Microsomes

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitory activities. Below are representative protocols for 5-LO and CYP3A4 inhibition assays.

Protocol 1: Cellular 5-Lipoxygenase (5-LO) Inhibition Assay

This protocol describes a method for determining the inhibitory effect of a test compound on 5-LO activity in intact human polymorphonuclear leukocytes (PMNLs).

1. Isolation of Human PMNLs:

  • Isolate PMNLs from fresh human blood using density gradient centrifugation with a suitable medium (e.g., Ficoll-Paque).

  • Wash the isolated cells with a calcium-free buffer and resuspend in an appropriate assay buffer.

2. Inhibition Assay:

  • Pre-incubate the PMNL suspension with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the 5-LO reaction by adding a calcium ionophore (e.g., A23187) and arachidonic acid.

  • Incubate for a further period (e.g., 10 minutes) at 37°C.

  • Terminate the reaction by adding a suitable stop solution (e.g., methanol (B129727) or a solution containing a reducing agent).

3. Product Quantification:

  • Extract the 5-LO products (e.g., leukotriene B4) from the reaction mixture using a solid-phase extraction column.

  • Analyze the extracted products by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Protocol 2: Recombinant Human CYP3A4 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric method for assessing the inhibitory potential of a test compound on recombinant human CYP3A4 activity.

1. Reagents and Materials:

  • Recombinant human CYP3A4 enzyme

  • CYP3A4 substrate (e.g., a fluorogenic probe)

  • NADPH regenerating system

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., ketoconazole)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well microplate

  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH regenerating system, and the recombinant CYP3A4 enzyme in the wells of a 96-well plate.

  • Add various concentrations of the test compound or a known inhibitor (positive control) to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for potential time-dependent inhibition.

  • Initiate the reaction by adding the fluorogenic CYP3A4 substrate.

  • Monitor the increase in fluorescence over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Determine the rate of the reaction (slope of the fluorescence versus time plot) for each concentration of the test compound.

  • Calculate the percentage of inhibition relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

To aid in the conceptual understanding of the targeted pathways and experimental designs, the following diagrams are provided.

Five_Lipoxygenase_Pathway 5-Lipoxygenase Signaling Pathway cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 5-LOX 5-LOX Arachidonic_Acid->5-LOX Leukotriene_A4 Leukotriene_A4 5-LOX->Leukotriene_A4 Leukotriene_B4 Leukotriene_B4 Leukotriene_A4->Leukotriene_B4 Cysteinyl_Leukotrienes Cysteinyl_Leukotrienes Leukotriene_A4->Cysteinyl_Leukotrienes Inflammation Inflammation Leukotriene_B4->Inflammation Cysteinyl_Leukotrienes->Inflammation Hyperforin_Analogs 8-Hydroxyhyperforin 8,1-hemiacetal & Analogs Hyperforin_Analogs->5-LOX Zileuton Zileuton Zileuton->5-LOX

Caption: The 5-Lipoxygenase (5-LO) pathway and points of inhibition.

CYP3A4_Inhibition_Workflow CYP3A4 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - CYP3A4 Enzyme - Substrate - NADPH - Buffers Incubation Incubate Enzyme with Test Compound/Controls Reagents->Incubation Test_Compound Prepare Test Compound Dilutions (e.g., this compound) Test_Compound->Incubation Controls Prepare Controls: - Positive (e.g., Ketoconazole) - Vehicle (e.g., DMSO) Controls->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Product Formation (e.g., Fluorescence) Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Det Determine IC50 Value Inhibition_Calc->IC50_Det

Caption: General workflow for an in vitro CYP3A4 inhibition assay.

References

Safety Operating Guide

Proper Disposal of 8-Hydroxyhyperforin 8,1-hemiacetal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 8-Hydroxyhyperforin 8,1-hemiacetal, a complex terpenoid derivative used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals are advised to treat this compound as potentially hazardous and follow their institution's specific environmental health and safety (EHS) guidelines in conjunction with the procedures outlined below.

Immediate Safety and Handling Precautions

Prior to handling this compound for any purpose, including disposal, it is imperative to be familiar with its potential hazards. While comprehensive toxicological data may be limited for novel research compounds, a precautionary approach is mandatory.

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential absorption.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of any dust or aerosols.

In the event of exposure, consult the Safety Data Sheet (SDS) for first-aid measures.[1] Generally, flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[2][3] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][2]

Experimental Protocol: Waste Segregation and Collection

  • Identify as Hazardous Waste: Treat all quantities of this compound, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.

  • Select Appropriate Waste Container:

    • Use a dedicated, leak-proof container made of a material compatible with the chemical. The original container is often a suitable choice.[2]

    • Ensure the container has a secure, tight-fitting lid.[2]

  • Label the Waste Container:

    • As soon as the first waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department.[2][4]

    • The label must include:

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]

      • The date when waste was first added (accumulation start date).[4]

      • The name of the principal investigator and the laboratory location.[4]

      • An indication of the hazards. If not fully known, state "Hazards Not Fully Known".[4]

  • Store the Waste Container Safely:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3]

    • Utilize secondary containment, such as a plastic tub, to mitigate potential spills.[1][2]

    • Segregate the waste from incompatible materials. As a general precaution, store it away from strong acids, bases, and oxidizing agents.[3]

  • Arrange for Disposal:

    • Once the container is full or you no longer need to accumulate this waste, contact your institution's EHS office to schedule a waste pickup.[1][2] Do not transport hazardous waste yourself.[2]

Disposal of Contaminated Materials:

  • Sharps: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.

  • Labware and Debris: Gloves, pipette tips, and other solid materials contaminated with the compound should be collected in the designated solid hazardous waste container for this compound.

  • Empty Containers: The original container, even if "empty," may retain residue. It should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.[3] After rinsing, deface the label and dispose of the container as directed by your EHS office.[2][3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading using absorbent pads or other appropriate materials.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Cleanup:

    • For small spills, carefully sweep up any solid material.

    • Use an absorbent material for liquid spills.

    • Place all contaminated materials into a sealed container and label it as hazardous waste.

  • Decontamination: The Safety Data Sheet for this compound suggests decontaminating the spill site with a 10% caustic solution.[1] However, always follow your institution's specific procedures for spill decontamination.

  • Report: Report the spill to your laboratory supervisor and the EHS office.

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Start: Material to be Disposed cluster_1 Waste Characterization & Segregation cluster_2 Safe Storage cluster_3 Final Disposal Start This compound (Pure, Solution, or Contaminated Material) IsHazardous Treat as Hazardous Waste Start->IsHazardous SelectContainer Select Compatible, Leak-Proof Container with Lid IsHazardous->SelectContainer Always 'Yes' NoDrain DO NOT Pour Down Drain IsHazardous->NoDrain NoTrash DO NOT Dispose in Regular Trash IsHazardous->NoTrash LabelContainer Affix 'Hazardous Waste' Label (Full Name, Date, PI, Hazards) SelectContainer->LabelContainer StoreWaste Store in Designated Satellite Accumulation Area LabelContainer->StoreWaste SecondaryContainment Use Secondary Containment StoreWaste->SecondaryContainment Segregate Segregate from Incompatibles SecondaryContainment->Segregate EHS_Pickup Contact EHS for Waste Pickup Segregate->EHS_Pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 8-Hydroxyhyperforin 8,1-hemiacetal

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-Hydroxyhyperforin 8,1-hemiacetal

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[1] Always consult your institution's COSHH (Control of Substances Hazardous to Health) risk assessment before handling this compound.[1]

PPE CategorySpecific Recommendations
Respiratory Protection A dust respirator is required. Ensure it complies with local and national regulations.[1]
Hand Protection Wear protective gloves.[1]
Eye Protection Safety glasses are required. If there is a risk of splashing, chemical goggles must be worn.[1]
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Emergency First Aid Procedures

Immediate medical attention is required for all routes of exposure. Always show the Safety Data Sheet to the attending medical professional.[1]

Exposure RouteFirst Aid Measures
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a doctor.[1]
Skin Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a doctor.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Consult a doctor.[1]
Inhalation Remove the individual from exposure and move to fresh air immediately. Consult a doctor.[1]

Operational and Disposal Plans

Proper handling and disposal procedures are critical for laboratory safety and environmental protection.

Handling and Storage
  • Handling: Wash hands and skin thoroughly after handling.[1] Do not eat, drink, or smoke in areas where this chemical is handled or stored. Remove and wash contaminated clothing before reuse.[1] Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[1] Keep the substance away from sources of ignition and avoid prolonged or repeated exposure.[1] It is recommended to handle this compound in a laboratory fume hood.[1]

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place. The area should be accessible only to qualified or authorized personnel. Protect from light.

Spill and Disposal Procedures
ProcedureInstructions
Spill Cleanup Clean up spills immediately, observing all precautions outlined in the PPE section.[1] Sweep up the material and place it into a suitable container for disposal.[1] After the material has been collected, decontaminate the spill site with a 10% caustic solution and ensure the area is well-ventilated until the disposal is complete.[1]
Waste Disposal Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Fire Extinguishing Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[1] Firefighters should wear personal protective equipment and extinguish the fire from a windward position.[1] If safe to do so, remove any movable containers from the vicinity of the fire.[1]

Note on Experimental Protocols and Visualizations:

Detailed experimental protocols and signaling pathways for this compound were not available in the public domain at the time of this search. Therefore, the creation of specific diagrams for experimental workflows or signaling pathways as requested is not possible without this information. Researchers should refer to internal documentation or specialized literature for specific experimental applications of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.